Buprofezin (Standard)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylimino-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLVTUNWOQKEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034401, DTXSID401009368 | |
| Record name | Buprofezin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
267.6 °C | |
| Record name | Buprofezin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.9 mg/L at 25 °C, In acetone: 0.240 mg/L at 25 °C; chloroform: 0.520 mg/L at 25 °C; ethanol 0.080 mg/L at 25 °C; toluene 0.320 mg/L at 25 °C | |
| Record name | Buprofezin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.18 at 20 °C | |
| Record name | Buprofezin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.4X10-6 mm Hg at 25 °C | |
| Record name | Buprofezin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from isopropyl alcohol, White crytals, Pure, colorless crystalline solid | |
CAS No. |
69327-76-0, 953030-84-7 | |
| Record name | Buprofezin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69327-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Buprofezin [BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069327760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buprofezin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953030847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buprofezin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1,3,5-Thiadiazin-4-one, 2-[(1,1-dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.182 | |
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| Record name | (Z)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPROFEZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8KGI239I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Buprofezin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106.1 °C | |
| Record name | Buprofezin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Biochemical Mechanisms of Action
Elucidation of Chitin (B13524) Synthesis Inhibition Pathways by Buprofezin
Buprofezin is classified as a chitin synthesis inhibitor (CSI), directly interfering with the formation of chitin, a crucial structural polysaccharide in the insect cuticle peptechbio.complos.orgmdpi.commedchemexpress.comannualreviews.orglifeasible.com. This inhibition leads to severe developmental abnormalities and ultimately mortality in susceptible insect stages nih.govresearchgate.net.
Research indicates that buprofezin directly interacts with chitin synthase 1 (CHS1), a key enzyme responsible for chitin polymerization nih.govproquest.comresearchgate.net. This interaction leads to the suppression of chitin synthase activity in exposed insects nih.govresearchgate.net. Studies have shown that mutations in the chs1 gene can confer significant resistance to buprofezin, further supporting its direct interaction with this enzyme nih.govproquest.comresearchgate.netsdbonline.org. The precise mechanism of this interaction involves interference with enzymes that stimulate chitin formation during the molting process growertalks.comrutgers.edu.
Chitin is a polymer composed of N-acetyl-d-glucosamine (GlcNAc) units linked together epa.govmdpi.com. Buprofezin's inhibitory action specifically targets the incorporation of N-acetyl-d-glucosamine into chitin plos.orgmdpi.comannualreviews.orgresearchgate.netresearchgate.net. By disrupting this crucial polymerization step, buprofezin prevents the proper assembly and deposition of chitin, leading to a compromised exoskeleton annualreviews.orgrutgers.edu.
Impact on Insect Molting and Development Processes
Buprofezin inhibits the proper deposition of new cuticle during molting researchgate.netrutgers.eduapvma.gov.aukrepl.inrichmond.edu. The insect cuticle, which provides structural support and protection, becomes abnormally formed, inelastic, and brittle when affected by buprofezin rutgers.eduresearchgate.net. This disruption in cuticular integrity prevents successful ecdysis (shedding of the old cuticle), trapping the insect within its old skin and leading to death rutgers.eduresearchgate.net.
The primary physiological consequence of buprofezin exposure for immature insects is abortive molting and subsequent death nih.govresearchgate.netplos.org. It is particularly effective against early nymphal and larval instars, causing significant mortality during cuticle shedding researchgate.netplos.orgresearchgate.netresearchgate.net. For instance, studies on the melon aphid, Aphis gossypii, showed that low lethal concentrations of buprofezin significantly delayed developmental periods in the F1 generation nih.gov. In Chrysoperla rufilabris, buprofezin reduced survival and prolonged development in first and second larval instars researchgate.net.
Table 1: Observed Physiological Consequences of Buprofezin on Immature Insect Stages
| Insect Species / Stage | Effect of Buprofezin Exposure | Source |
| Melon Aphid (A. gossypii) F1 generation | Delayed developmental period | nih.gov |
| Glassy-winged Sharpshooter (H. coagulata) 1st & 2nd instars | Greater mortality compared to later instars | researchgate.net |
| African Catfish (Clarias gariepinus) embryos & larvae | Malformations (irregular head shape, lordosis, yolk sac edema, body arcuation, tissue ulceration, pericardial edema, pericardial hemorrhage), reduced hatching success, increased mortality | plos.org |
| Brown Rice Planthopper (Nilaparvata lugens) nymphs | Nymphal mortality during molting | plos.orgmdpi.comresearchgate.net |
| Greenhouse Whitefly (Trialeurodes vaporariorum) nymphs | Nymphal mortality during molting | plos.org |
| Chrysoperla rufilabris 1st & 2nd larval instars | Reduced survival and prolonged development | researchgate.net |
| Sogatella furcifera nymphs | Molting deformities, slow death | nih.gov |
Neuroendocrine and Hormonal Disruptions Induced by Buprofezin
Beyond direct chitin synthesis inhibition, buprofezin also exerts effects on the insect neuroendocrine system and hormonal regulation, particularly those associated with molting. It has been observed to prevent the decline of 20-hydroxyecdysone (B1671079) (20E) levels during the initial molting phase aos.orggrowertalks.com. Sustained high levels of 20E during this critical period can hinder the proper digestion of the old cuticle and impede the development of the new one, contributing to molting failure aos.org.
Furthermore, buprofezin has been reported to affect general hormone levels associated with molting in nymphs apvma.gov.aukrepl.in. It can also suppress prostaglandin (B15479496) biosynthesis, a process that has been linked to spawning suppression in insects like Nilaparvata lugens nih.govresearchgate.netapvma.gov.aurichmond.eduresearchgate.net. Recent studies have also shown that buprofezin significantly suppresses the transcription levels of nuclear receptor genes SfHR3 and SfHR4 in Sogatella furcifera, both of which play crucial roles in insect molting and development nih.gov. Silencing these genes leads to severe developmental delays and molting failures, indicating their involvement in buprofezin's mechanism of action nih.gov.
Table 2: Key Hormones and Receptors Affected by Buprofezin
| Hormone/Receptor | Role in Insect Physiology | Effect of Buprofezin | Source |
| 20-hydroxyecdysone (20E) | Regulates molting process | Prevents decline during initial molting, leading to improper cuticle development | aos.orggrowertalks.com |
| Prostaglandin biosynthesis | Involved in various physiological processes, including reproduction | Inhibition, leading to effects like spawning suppression | nih.govresearchgate.netapvma.gov.aurichmond.eduresearchgate.net |
| SfHR3 (Nuclear Receptor) | Crucial for molting and development | Suppressed transcription levels, leading to developmental delay and molting failure | nih.gov |
| SfHR4 (Nuclear Receptor) | Crucial for molting and development | Suppressed transcription levels, leading to developmental delay and molting failure | nih.gov |
Insecticide Resistance Dynamics and Management Strategies
Mechanisms of Buprofezin Resistance in Target Pests
Insects have evolved sophisticated mechanisms to counteract the toxic effects of buprofezin. These adaptations can be broadly categorized into metabolic resistance, where the insecticide is detoxified and eliminated, target-site insensitivity, where the insecticide can no longer bind effectively to its molecular target, and microbiome-mediated resistance, where symbiotic bacteria within the insect degrade the compound.
Metabolic resistance involves enzymatic processes that chemically modify buprofezin into less toxic, more water-soluble metabolites that can be easily excreted. The primary enzyme families implicated in this process are cytochrome P450 monooxygenases, glutathione (B108866) S-transferases, and esterases.
Cytochrome P450 monooxygenases (P450s) are a large and diverse group of enzymes that play a central role in the detoxification of a wide range of xenobiotics, including insecticides. nih.govmyspecies.info In the context of buprofezin resistance, increased expression or activity of specific P450 genes has been identified as a key mechanism in several pest species. plos.org For instance, in the brown planthopper, Nilaparvata lugens, and the small brown planthopper, Laodelphax striatellus, resistance to buprofezin has been linked to the overexpression of P450 genes. plos.orgnih.gov
Research has demonstrated that specific P450 enzymes are capable of metabolizing buprofezin. One such enzyme, CYP353D1v2, which was previously associated with imidacloprid (B1192907) resistance in L. striatellus, has been shown to also metabolize buprofezin. nih.gov This finding suggests a potential for cross-resistance between different classes of insecticides mediated by a single P450 enzyme. nih.gov The metabolic action of P450s on buprofezin typically involves hydroxylation, a chemical reaction that introduces a hydroxyl group into the buprofezin molecule, thereby increasing its polarity and facilitating its subsequent excretion from the insect's body. myspecies.info
| Pest Species | P450 Enzyme/Gene | Observed Effect | Reference |
|---|---|---|---|
| Nilaparvata lugens (Brown Planthopper) | General P450 overexpression | Associated with buprofezin resistance. plos.org | plos.org |
| Laodelphax striatellus (Small Brown Planthopper) | CYP353D1v2 | Capable of metabolizing buprofezin, indicating a direct role in detoxification. nih.gov | nih.gov |
Glutathione S-transferases (GSTs) and esterases are two other major families of detoxification enzymes frequently involved in insecticide resistance. mdpi.comnih.govnih.gov GSTs catalyze the conjugation of reduced glutathione to xenobiotics, rendering them more water-soluble and easier to excrete. nih.govresearchgate.net Esterases, on the other hand, hydrolyze ester bonds present in some insecticides, leading to their detoxification. mdpi.com
In the case of buprofezin resistance in Nilaparvata lugens, the role of GSTs and esterases appears to be less significant compared to that of P450s. Synergism studies, which involve the co-application of an insecticide with an inhibitor of a specific enzyme class, have been conducted to investigate the contribution of these enzymes to resistance. The use of diethyl maleate (B1232345) (DEM), a GST inhibitor, and O,O-diethyl-O-phenyl phosphorothioate (B77711) (SV1), an esterase inhibitor, resulted in only a minor increase in the toxicity of buprofezin to a resistant strain of N. lugens. nih.gov This suggests that while GSTs and esterases may have a minimal role, they are not the primary drivers of buprofezin resistance in this particular pest population. nih.gov
A crucial mechanism of resistance to many insecticides involves modifications to the target protein that reduce its affinity for the insecticide molecule. nih.govmdpi.com The primary target of buprofezin is the enzyme chitin (B13524) synthase 1 (CHS1), which is essential for the synthesis of chitin, a key component of the insect exoskeleton. researchgate.netresearchgate.net Inhibition of CHS1 disrupts the molting process, leading to insect mortality.
Recent research has identified specific mutations in the chs1 gene that confer high levels of resistance to buprofezin in the brown planthopper, Nilaparvata lugens. researchgate.netresearchgate.net A notable mutation is a guanine (B1146940) to cytosine substitution at position 932 of the gene (G932C), which results in an amino acid change in the CHS1 protein. researchgate.netresearchgate.net This alteration is believed to prevent the effective binding of buprofezin to the enzyme, thereby rendering the insecticide ineffective. The presence of this mutation has been strongly linked to the high levels of buprofezin resistance observed in field populations of N. lugens. researchgate.net
| Pest Species | Gene | Mutation | Consequence | Reference |
|---|---|---|---|---|
| Nilaparvata lugens (Brown Planthopper) | Chitin Synthase 1 (chs1) | G932C | Leads to an amino acid substitution in the CHS1 protein, reducing its sensitivity to buprofezin. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
An emerging area of research in insecticide resistance is the role of the insect's gut microbiome. Symbiotic microorganisms residing within insects can contribute to the detoxification of insecticides, thereby protecting their host. researchgate.net This novel mechanism of resistance has been clearly demonstrated for buprofezin.
Studies on the brown planthopper, Nilaparvata lugens, have revealed that symbiotic bacteria play a significant role in buprofezin resistance. plos.orgsemanticscholar.orgsemanticscholar.org A specific bacterium, identified as Serratia marcescens, has been isolated from buprofezin-resistant strains of N. lugens. plos.orgsemanticscholar.orgnih.govexeter.ac.uk This bacterium has been shown to be capable of degrading buprofezin. plos.orgsemanticscholar.orgexeter.ac.uk
The direct involvement of S. marcescens in conferring resistance has been experimentally confirmed. When susceptible N. lugens are inoculated with this bacterium, their tolerance to buprofezin increases. plos.orgsemanticscholar.orgexeter.ac.uk Conversely, when resistant planthoppers are treated with antibiotics to eliminate their symbiotic bacteria, they become more susceptible to the insecticide. plos.orgsemanticscholar.orgnih.gov Genomic analysis of this Serratia strain has identified a suite of genes that are upregulated upon exposure to buprofezin and are likely involved in its degradation. plos.orgsemanticscholar.orgexeter.ac.uk These findings highlight a mutualistic relationship where the insect host acquires a resistance mechanism from its environment through the acquisition of symbiotic bacteria. plos.orgsemanticscholar.orgsemanticscholar.org
| Pest Species | Symbiotic Bacterium | Mechanism of Action | Reference |
|---|---|---|---|
| Nilaparvata lugens (Brown Planthopper) | Serratia marcescens | Degrades buprofezin, thereby detoxifying the insecticide and protecting the host insect. plos.orgsemanticscholar.orgsemanticscholar.orgnih.govexeter.ac.uk | plos.orgsemanticscholar.orgsemanticscholar.orgnih.govexeter.ac.uk |
Microbiome-Mediated Resistance Mechanisms
Evolutionary Biology of Buprofezin Resistance
The evolution of resistance to buprofezin in insect populations is a significant challenge in pest management. Understanding the genetic underpinnings and associated fitness costs is crucial for developing sustainable control strategies.
Genetic Basis and Inheritance Patterns of Resistance
Resistance to buprofezin in insects is a complex trait that can arise from various genetic mechanisms, including target-site insensitivity and enhanced metabolism. In the small brown planthopper, Laodelphax striatellus, studies have shown that high-level resistance to buprofezin is an autosomal and incompletely dominant trait. researchgate.netnih.gov This means the resistance genes are not located on sex chromosomes, and heterozygous individuals exhibit an intermediate level of resistance compared to homozygous resistant and susceptible individuals. Furthermore, the resistance in this species is controlled by multiple genes, indicating a polygenic basis. researchgate.netnih.gov
In the brown planthopper, Nilaparvata lugens, a key mechanism of resistance involves mutations in the chitin synthase 1 gene (CHS1), the target site of buprofezin. researchgate.net A specific mutation, G932C, has been identified in resistant populations. researchgate.net This target-site modification reduces the binding affinity of buprofezin to the enzyme, thereby diminishing its inhibitory effect on chitin synthesis.
Metabolic resistance, primarily through the overexpression of detoxification enzymes like cytochrome P450 monooxygenases (P450s), is another significant mechanism. In L. striatellus, several P450 genes have been found to be overexpressed in resistant strains, contributing to the detoxification of buprofezin. nih.govmdpi.com The acquisition of symbiotic bacteria capable of degrading buprofezin, as seen in N. lugens, also represents a unique form of heritable, though not strictly genetic, resistance. nih.govplos.org
Fitness Costs Associated with Buprofezin Resistance
The evolution and stability of insecticide resistance in a population can be influenced by fitness costs, which are deleterious effects of resistance alleles in the absence of the insecticide. However, in the case of buprofezin resistance, significant fitness costs are not always observed.
A study on a near-isogenic strain of Laodelphax striatellus with a 90.8-fold resistance to buprofezin found no obvious fitness costs. researchgate.netnih.gov The relative fitness of the resistant strain was calculated to be 0.8707 compared to a susceptible strain, indicating that the resistant individuals could survive and reproduce almost as effectively as their susceptible counterparts in a pesticide-free environment. researchgate.netnih.gov This lack of significant fitness cost helps explain why high-level resistance to buprofezin can remain stable in field populations for extended periods, even when the selection pressure from the insecticide is removed. researchgate.netnih.gov While the development of insecticide resistance is often thought to be metabolically costly, leading to trade-offs in life history traits such as fecundity and development time, the specific genetic mechanisms underlying buprofezin resistance in some species may not impose a substantial physiological burden. escholarship.orgfrontiersin.orgfrontiersin.orgnih.gov
Cross-Resistance Profiles with Other Insecticide Classes
Cross-resistance, where resistance to one insecticide confers resistance to another, often from a different chemical class, is a major concern in insecticide resistance management. In the case of buprofezin, cross-resistance has been documented with other insecticides used to control sucking pests.
In Laodelphax striatellus, overexpression of the cytochrome P450 gene LsCYP6CW1 has been implicated in cross-resistance between buprofezin and pymetrozine (B1663596). nih.govresearchgate.net Field populations of L. striatellus exhibiting high levels of resistance to buprofezin also showed moderate resistance to pymetrozine, and the expression levels of LsCYP6CW1 were correlated with the resistance levels to both insecticides. nih.govresearchgate.net RNA interference (RNAi) experiments confirmed that suppressing the expression of this gene increased the susceptibility of the planthoppers to both buprofezin and pymetrozine. nih.govresearchgate.net
Furthermore, there is evidence of cross-resistance between buprofezin and the neonicotinoid insecticide imidacloprid in L. striatellus. The cytochrome P450 enzyme CYP353D1v2, previously associated with imidacloprid resistance, has been shown to also metabolize buprofezin. mdpi.com This indicates that the overexpression of a single P450 gene can lead to resistance to chemically unrelated insecticides, complicating control strategies that rely on the rotation of different insecticide classes. mdpi.com
The table below summarizes the observed cross-resistance profiles for buprofezin.
| Insect Species | Insecticide with Cross-Resistance | Implicated Gene/Enzyme |
| Laodelphax striatellus | Pymetrozine | LsCYP6CW1 (Cytochrome P450) |
| Laodelphax striatellus | Imidacloprid | CYP353D1v2 (Cytochrome P450) |
Insecticide Resistance Management (IRM) Strategies for Buprofezin
Effective Insecticide Resistance Management (IRM) is essential to prolong the efficacy of buprofezin and other valuable insecticides. A key component of any IRM program is the monitoring and surveillance of resistance development in target pest populations.
Monitoring and Surveillance Methodologies for Resistance Development
Systematic monitoring of buprofezin susceptibility in field populations of key pests is crucial for detecting resistance at an early stage and making informed decisions about pest control tactics. In China, long-term monitoring programs for pests like Laodelphax striatellus and Nilaparvata lugens have been instrumental in tracking the evolution of buprofezin resistance. nih.govnih.govnih.gov
These surveillance efforts have shown a significant increase in buprofezin resistance over the years. For example, monitoring of L. striatellus from 2003 to 2020 revealed that high-level resistance developed within the first four years of intensive use. nih.gov Similarly, surveys of N. lugens indicated that while most populations were susceptible before 2004, substantially higher levels of resistance were detected in subsequent years. nih.gov
The primary method for this surveillance is the bioassay, where insect populations collected from the field are exposed to a range of insecticide concentrations to determine their susceptibility levels (e.g., LC₅₀ values). The resistance ratio (RR), calculated by dividing the LC₅₀ of a field population by that of a susceptible reference strain, is a standard metric used to quantify the level of resistance. nih.govresearchgate.net
In addition to traditional bioassays, molecular diagnostics are becoming increasingly important for resistance monitoring. mdpi.com The identification of specific resistance-conferring mutations, such as the G932C mutation in the CHS1 gene of N. lugens, allows for the development of molecular assays (e.g., PCR-based methods) to rapidly screen field populations for the presence of resistance alleles. researchgate.netmdpi.com This approach can provide a more sensitive and early warning of resistance development compared to bioassays alone. mdpi.com
The following table presents a summary of buprofezin resistance monitoring in Laodelphax striatellus in different provinces of China in 2015.
| Province | LC₅₀ (mg/L) | Resistance Ratio (RR) | Resistance Level |
| Jiangsu | 210.8 | 156.1 | Extremely High |
| Anhui | 146.9 | 108.8 | Extremely High |
| Zhejiang | 185.0 | 137.0 | Extremely High |
| Jilin | 35.8 | 26.6 | Moderate |
Data sourced from a 2015 study on L. striatellus populations in China. nih.gov
Rotation and Alternation Strategies with Diverse Modes of Action
To mitigate the development of insecticide resistance, a primary strategy is the rotation or alternation of products with different modes of action (MoA). ksu.educroplife.org.au Buprofezin is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 16 insecticide, functioning as a chitin biosynthesis inhibitor. epa.govepa.gov This unique mechanism disrupts the molting process in the nymphal and larval stages of insects. peptechbio.comdhanuka.com The evolution of resistance in a pest population is driven by the repeated use of insecticides with the same MoA, which selects for individuals with inherited resistance traits. ksu.edu Therefore, resistance management programs advocate for rotating buprofezin with insecticides from different IRAC groups to prevent the buildup of resistant populations. epa.govnih.gov
Research and established management strategies demonstrate the importance of this rotational approach. For instance, in the management of the whitefly Bemisia tabaci in Arizona cotton, a program was implemented where the insect growth regulators (IGRs) buprofezin (Group 16) and pyriproxyfen (B1678527) (Group 7C) were introduced with a strict limit of one application for each per season. cottoninc.comarizona.edu This strategy was pivotal in a successful whitefly control program following widespread resistance to pyrethroid and organophosphate insecticides. cottoninc.comarizona.edu A study on Australian cotton pests found no conclusive evidence of cross-resistance to buprofezin in whitefly populations that had high resistance to pyriproxyfen or spirotetramat (B1682168) (Group 23), reinforcing its value as a rotational partner. nih.gov
The principle is to avoid sequential applications of insecticides with the same MoA, thereby reducing the selection pressure for resistance to any single chemical class. ksu.educroplife.org.au An effective rotation strategy for buprofezin involves alternating its use with compounds that target different physiological processes in the insect, such as the nervous system or energy metabolism.
Table 1: Example of Rotational Insecticides with Buprofezin for Pest Management
| IRAC MoA Group | Chemical Class/Subgroup | Example Active Ingredient | Mode of Action | Role in Rotation with Buprofezin (Group 16) |
| 7C | Juvenile hormone mimics | Pyriproxyfen | Affects insect growth and development. nih.gov | A different class of IGR; used in rotation to manage whitefly resistance. cottoninc.comarizona.edu |
| 23 | Tetramic acid derivatives | Spirotetramat | Inhibits lipid biosynthesis. nih.gov | Provides a distinct MoA for whitefly management, strengthening resistance strategies. nih.gov |
| 4A | Neonicotinoids | Imidacloprid, Thiamethoxam | Acts on the nicotinic acetylcholine (B1216132) receptor (nAChR). cottoninc.comresearchgate.net | Targets the adult insect nervous system, complementing buprofezin's action on nymphs. |
| 1B | Organophosphates | Acephate | Acetylcholinesterase (AChE) inhibitor. researchgate.netagropages.com | A traditional chemistry with a different neural target site. |
| 1A | Carbamates | Methomyl | Acetylcholinesterase (AChE) inhibitor. agropages.com | Offers an alternative to organophosphates with a similar MoA but different chemical structure. |
Integrated Pest Management (IPM) Approaches Incorporating Buprofezin
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. nih.govepa.gov Chemical control in an IPM framework is used judiciously and with a preference for more selective products that are less disruptive to the ecosystem. epa.govumn.edu
Buprofezin is well-suited for inclusion in IPM programs due to its specific characteristics. dhanuka.com Its primary mode of action as an insect growth regulator (IGR) targets the immature stages of pests, inhibiting their development rather than causing immediate death through neurotoxicity. pomais.comlongdom.org This feature, combined with its high selectivity, makes it effective against target pests like whiteflies, planthoppers, leafhoppers, and mealybugs, while being relatively safe for many non-target organisms, including beneficial insects and natural enemies. peptechbio.comengebiotech.com The conservation of natural enemy populations is a cornerstone of IPM, as these organisms provide a natural form of pest control. nih.govncsu.edu
The implementation of buprofezin in IPM is documented in various pest management strategies. In Arizona, the successful whitefly management program in cotton combined the limited use of IGRs like buprofezin with intensive monitoring of pest populations and efforts to conserve natural enemies. arizona.edu Similarly, a resistance management strategy for greenhouse whiteflies in New Zealand incorporates IPM principles by recommending that buprofezin be used no more than twice per crop within a 12-month period and in conjunction with other control methods, including biological controls. nzpps.org
By targeting specific pest life stages and preserving beneficial insect populations, buprofezin serves as a valuable tool within a multi-faceted IPM program, helping to reduce reliance on broad-spectrum insecticides and promoting sustainable agriculture. dhanuka.comncsu.edu
Table 2: Integration of Buprofezin into an IPM Framework
| IPM Tactic | Description | Specific Role of Buprofezin |
| Monitoring & Scouting | Regular inspection of crops to determine pest types, population levels, and life stages. ncsu.edu | Application timing is based on scouting data to target the most susceptible nymphal stages of pests like whiteflies and leafhoppers. peptechbio.comengebiotech.com |
| Action Thresholds | Establishing the pest population level at which control measures are necessary to prevent economic injury. epa.govncsu.edu | Buprofezin is applied when nymph populations reach a predetermined threshold, preventing population buildup to damaging levels. |
| Biological Control | The use of natural enemies (predators, parasitoids) to suppress pest populations. nih.gov | Buprofezin's selectivity helps conserve populations of beneficial insects, which continue to exert control on pests. peptechbio.comengebiotech.com |
| Chemical Control | Judicious use of pesticides as part of a broader strategy, often as a last resort. umn.edu | Used as a selective insecticide that fits the IPM principle of using the least disruptive chemical options first. umn.edu |
| Resistance Management | Employing strategies like chemical rotation to maintain the effectiveness of pesticides. ksu.edu | As a Group 16 insecticide, it is rotated with other MoAs to delay resistance development in the target pest population. epa.gov |
Environmental Fate and Degradation Studies
Abiotic Degradation Pathways of Buprofezin
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.
The hydrolysis of buprofezin is significantly influenced by the pH of the aqueous medium. It is relatively stable under neutral and alkaline conditions but undergoes more rapid degradation in acidic environments. fao.org The hydrolytic half-life of buprofezin has been reported to be 51 days at pH 5, while it is significantly longer at pH 7 and pH 9. fao.org Some studies have reported hydrolysis half-lives ranging from 91.2 to 100.3 days at pH 4, 115.8 to 120.4 days at pH 7, and 111.5 to 115.8 days at pH 9.0. nih.gov
The primary mechanism of hydrolysis involves the opening of the thiadiazinane ring. fao.orgfao.org This leads to the formation of several degradation products. At pH 5, after 30 days, the major components identified were buprofezin (64% of total applied radioactivity), thiobiuret (B3050041) (BF25) (19%), and isopropylphenylurea (BF12) (9.9%). fao.org A minor amount of biuret (B89757) (BF11) (0.8%) was also detected. fao.org In contrast, at pH 7, 92% of the initial buprofezin remained after 30 days, indicating greater stability. fao.org
The proposed hydrolytic degradation pathway commences with the cleavage of the thiadiazinane ring to form thiobiuret. fao.orgfao.org This intermediate can then undergo further degradation through amide cleavage to produce isopropylphenylurea or be converted to biuret by the replacement of the sulfur atom with oxygen, which then also yields isopropylphenylurea via amide cleavage. fao.orgfao.org
Table 1: Hydrolysis Half-life of Buprofezin at Different pH Values
| pH | Half-life (days) | Reference |
| 4 | 91.2 - 100.3 | nih.gov |
| 5 | 51 | fao.org |
| 7 | 115.8 - 120.4 | nih.gov |
| 9 | 111.5 - 115.8 | nih.gov |
Table 2: Major Hydrolysis Metabolites of Buprofezin at pH 5 after 30 Days
| Metabolite | Percentage of Total Applied Radioactivity (%) | Reference |
| Buprofezin | 64 | fao.org |
| Thiobiuret (BF25) | 19 | fao.org |
| Isopropylphenylurea (BF12) | 9.9 | fao.org |
| Biuret (BF11) | 0.8 | fao.org |
Photodegradation, or photolysis, is another abiotic process that can contribute to the breakdown of buprofezin. However, studies suggest that it is not a primary route of dissipation in the environment. The aqueous photolytic half-life of buprofezin has been estimated to be 84 days, indicating that sunlight is not a major factor in its degradation in aquatic environments. apvma.gov.au Other studies have reported photolysis half-lives ranging from 33 to 140 days under natural sunlight. fao.org One source indicated a half-life of 15 days under sunlight conditions. nih.gov When applied to greenhouse vegetables, any buprofezin that volatilizes is expected to be quickly degraded by light. publications.gc.ca
Biotic Degradation Pathways of Buprofezin
Biotic degradation, primarily through the action of microorganisms, is a key mechanism for the dissipation of buprofezin in soil and water systems.
Microorganisms play a crucial role in the breakdown of buprofezin. The half-life of buprofezin in aerobic soils is reported to be between 26 and 220 days, with the rate of degradation being linked to the microbial activity of the soil. apvma.gov.aurroij.com In flooded field conditions, the half-life is estimated to be between 36 and 104 days. rroij.com
Several bacterial strains capable of degrading buprofezin have been isolated and identified. An enrichment culture technique is commonly used for the isolation of such bacteria from contaminated environments. nih.govscielo.br
Rhodococcus sp. strain RX-3: Isolated from buprofezin-treated soil, this strain can utilize buprofezin as a sole source of carbon for growth. rroij.comrroij.com It is a Gram-positive, aerobic, and non-motile bacterium that forms smooth, moist, and yellowish circular colonies. rroij.com Strain RX-3 is capable of degrading 98.01% of an initial buprofezin concentration of 60 mg/L within 80 hours under optimal conditions (pH 7.0 and 30°C). rroij.comrroij.com The genus Rhodococcus is known for its diverse metabolic capabilities and ability to degrade a wide variety of organic compounds. jmb.or.kr
Rhodococcus sp. strain YL-1: This strain was isolated from rice field soil and can also use buprofezin as its sole source of carbon and nitrogen. nih.gov It was identified as Rhodococcus qingshengii and can degrade 92.4% of a 50 mg/L buprofezin solution within 48 hours. nih.govnih.gov Inoculation of buprofezin-treated soils with strain YL-1 has been shown to enhance the degradation rate compared to non-inoculated soils. nih.gov
Bacillus sp. strain BF-5: Isolated from aerobic activated sludge from a buprofezin manufacturing plant, this Gram-positive bacterium can metabolize buprofezin as its sole source of energy, carbon, and nitrogen. nih.gov
Other bacteria, such as Paracoccus sp. strain BF3 and Pseudomonas sp. strain DFS35-4, have been identified as being able to cometabolize buprofezin. nih.gov
Table 3: Characterization of Buprofezin-Degrading Microorganisms
| Microorganism | Source of Isolation | Degradation Capability | Reference |
| Rhodococcus sp. strain RX-3 | Buprofezin-treated soil | 98.01% of 60 mg/L in 80 hours | rroij.comrroij.com |
| Rhodococcus qingshengii YL-1 | Rice field soil | 92.4% of 50 mg/L in 48 hours | nih.govnih.gov |
| Bacillus sp. strain BF-5 | Aerobic activated sludge | Utilizes buprofezin as sole energy, carbon, and nitrogen source | nih.gov |
Research into the microbial degradation of buprofezin has led to the proposal of novel metabolic pathways and the identification of various intermediates.
For Rhodococcus sp. strain RX-3, three potential metabolic pathways have been suggested based on the identification of nine metabolic compounds, six of which were newly identified. rroij.comrroij.com
Pathway A: Involves the opening of the heterocyclic ring of buprofezin through hydrolysis. rroij.comrroij.com
Pathway B: Proceeds through the sequential loss of the N-tert-butyl and N-isopropyl groups. rroij.com
Pathway C: Begins with the removal of the benzene (B151609) ring. rroij.com
In the case of Rhodococcus qingshengii YL-1, the degradation is initiated by the dihydroxylation of the benzene ring, followed by dehydrogenation, aromatic ring cleavage, and breaking of an amide bond, which releases the heterocyclic ring 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one (2-BI). nih.gov Four key metabolites have been identified in the degradation by strain YL-1: 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one, N-tert-butyl-thioformimidic acid formylaminomethyl ester, 2-isothiocyanato-2-methyl-propane, and 2-isothiocyanato-propane. nih.gov
A novel degradation pathway has also been proposed for Bacillus sp. strain BF-5 based on the identification of previously unreported potential metabolites through gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov
Table 4: Identified Microbial Degradation Intermediates of Buprofezin
| Degrading Microorganism | Key Intermediates | Reference |
| Rhodococcus qingshengii YL-1 | 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one | nih.govnih.gov |
| N-tert-butyl-thioformimidic acid formylaminomethyl ester | nih.gov | |
| 2-isothiocyanato-2-methyl-propane | nih.gov | |
| 2-isothiocyanato-propane | nih.gov | |
| Buprofezindihydrodiol | nih.gov |
Microbial Degradation in Soil and Water/Sediment Systems
Genetic Determinants and Molecular Mechanisms of Microbial Catabolism
The microbial degradation of buprofezin is a critical process in its environmental dissipation, and research has identified specific genetic determinants and molecular mechanisms involved in its catabolism. A key discovery in this area is the identification of a gene cluster responsible for the initial stages of buprofezin degradation in the bacterium Rhodococcus qingshengii YL-1, a strain capable of utilizing buprofezin as a sole source of carbon and energy. nih.gov
Comparative genomic analysis, combined with gene deletion and complementation experiments, revealed that the gene cluster bfzBA3A4A1A2C is responsible for the upstream catabolic pathway of buprofezin in this organism. nih.govfao.org This cluster orchestrates a series of reactions that break down the buprofezin molecule. The degradation is initiated by the dihydroxylation of the benzene ring, followed by dehydrogenation, aromatic ring cleavage, the breaking of an amide bond, and finally, the release of the heterocyclic ring, 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one (2-BI). nih.govfao.org
The specific functions of the genes within this cluster have been elucidated:
The bfzA3A4A1A2 gene cluster encodes a novel Rieske nonheme iron oxygenase (RHO) system. This enzyme system is responsible for the initial and crucial step of dihydroxylation of the buprofezin benzene ring. nih.govfao.org
The bfzB gene is involved in the subsequent dehydrogenation step. nih.govfao.org
The bfzC gene is in charge of the cleavage of the benzene ring. nih.govfao.org
A transcriptional study has shown that these genes are organized into a single transcriptional unit that is constitutively expressed in strain YL-1. nih.gov Interestingly, the products of the bfzBA3A4A1A2C gene cluster have also been found to catalyze the dihydroxylation, dehydrogenation, and aromatic ring cleavage of other compounds, including biphenyl, flavanone, flavone, and the pyrethroid insecticide bifenthrin, suggesting a broader substrate specificity. nih.govfao.org
Furthermore, symbiotic bacteria have been implicated in conferring insecticide resistance to insects through the metabolism of buprofezin. In the brown planthopper, Nilaparvata lugens, the bacterium Serratia marcescens (Bup_Serratia) has been shown to degrade buprofezin. herts.ac.uknih.gov Genomic and transcriptomic analyses of this bacterium have identified a Rieske nonheme iron oxygenase (RHO) system and a VOC family protein that are implicated in the degradation pathway of buprofezin. herts.ac.uk Homology has been found between genes in S. marcescens and the bfzA3A4A1A2 gene cluster in R. qingshengii YL-1, suggesting a similar initial degradation step. herts.ac.uk
Genetic Determinants of Buprofezin Microbial Catabolism
| Gene/Gene Cluster | Organism | Function | Reference |
|---|---|---|---|
| bfzBA3A4A1A2C | Rhodococcus qingshengii YL-1 | Responsible for the upstream catabolic pathway of buprofezin. | nih.govfao.org |
| bfzA3A4A1A2 | Rhodococcus qingshengii YL-1 | Encodes a Rieske nonheme iron oxygenase (RHO) system for dihydroxylation of the benzene ring. | nih.govfao.org |
| bfzB | Rhodococcus qingshengii YL-1 | Involved in dehydrogenation. | nih.govfao.org |
| bfzC | Rhodococcus qingshengii YL-1 | Responsible for benzene ring cleavage. | nih.govfao.org |
| Rieske nonheme iron oxygenase (RHO) system and VOC family protein | Serratia marcescens (Bup_Serratia) | Implicated in the degradation pathway of buprofezin, conferring resistance to the host insect. | herts.ac.uk |
Plant Metabolism and Residue Dissipation
The metabolism and dissipation of buprofezin in plants are key factors in determining its residual presence in agricultural commodities. Studies have shown that buprofezin primarily remains on the plant surface, with limited uptake and translocation.
Research indicates that buprofezin does not move systemically through plants to a significant extent. When applied to plant foliage, the majority of the residue resides on the surface. For example, in a study on field-grown leaf lettuce, 89% of the total radioactive residues were removable by an ethanol (B145695) surface wash, indicating that the residue is primarily on the surface. In translocation studies with lemon trees, where twigs and leaves were treated, the adjacent fruits contained only a very small fraction (0.03–1.2%) of the applied dose. This limited translocation suggests that direct contact is the main route of exposure for pests on treated plants.
For the small fraction of buprofezin that penetrates the plant surface, it undergoes metabolic transformation. The parent buprofezin is generally the major component of the residue, especially at shorter pre-harvest intervals. For instance, in various crop studies, parent buprofezin accounted for 59–89% of the total residue at 14–27 days before harvest.
The metabolic pathways of buprofezin in plants involve several key reactions. One proposed pathway begins with a reverse Schiff base reaction to form the metabolite BF9, followed by the cleavage of the thiadiazinane ring to produce isopropylphenylurea (BF12). Another pathway involves chemical rearrangements and cleavage of the thiadiazinane ring to form an allophanate (B1242929) degradate (BF26), which can then be further metabolized to isopropylphenylurea (BF12) or the reverse Schiff base (BF9).
Hydroxylation of the phenyl ring is another significant metabolic step, leading to the formation of 4-hydroxybuprofezin. This can be followed by the cleavage of the thiadiazinane ring. The resulting metabolites can also undergo conjugation, for example, with sugars.
The dissipation of buprofezin residues on plants follows first-order kinetics. The half-life of buprofezin on grapes has been reported to be around 3 days. In another study on mangoes, the half-life of degradation was found to be between 5.8 and 8.5 days.
Major Metabolites of Buprofezin in Plants
| Metabolite Name/Code | Chemical Name | Formation Pathway | Reference |
|---|---|---|---|
| BF9 | Reverse Schiff base | Reverse Schiff base reaction of buprofezin. | fao.org |
| BF12 | Isopropylphenylurea | Cleavage of the thiadiazinane ring from BF9 or BF26. | fao.org |
| BF26 | Allophanate degradate | Chemical rearrangements and cleavage of the thiadiazinane ring. | fao.org |
| 4-hydroxybuprofezin | 2-tert-butylimino-5-(4-hydroxyphenyl)-3-isopropyl-1,3,5-thiadiazinan-4-one | Hydroxylation of the phenyl ring of buprofezin. | oregonstate.edu |
Environmental Distribution and Persistence in Agroecosystems
The environmental fate of buprofezin in agroecosystems is largely governed by its interaction with soil and its potential for movement into water systems. Its chemical properties suggest a tendency to remain in the soil with limited mobility.
Sorption and Desorption Dynamics in Soil
Buprofezin is expected to have no mobility in soil based on an estimated Koc value of 3500. nih.gov The Koc, or soil organic carbon-water (B12546825) partitioning coefficient, is an indicator of a chemical's tendency to bind to soil particles. A high Koc value, such as that of buprofezin, suggests strong adsorption to soil and sediment. This strong binding to soil particles limits its movement within the soil profile. Consequently, buprofezin is likely to remain in the upper layers of the soil where it is applied. This adsorption to soil is also expected to reduce its volatilization from moist soil surfaces. nih.gov
Leaching Potential and Groundwater Contamination Risk
Due to its strong adsorption to soil particles, buprofezin has a low to slight potential for leaching into groundwater. publications.gc.ca Pesticides with high Koc values are less likely to be transported with water through the soil column. Therefore, the risk of groundwater contamination by buprofezin is considered to be low under normal agricultural use. However, in soils with very low organic matter and high sand content, some leaching may occur. publications.gc.ca
Buprofezin's persistence in soil is moderate. The biodegradation half-life of buprofezin has been reported to be approximately 46 days in upland soils and 54 days in flooded soils. nih.gov In another study, the half-life in soil under a tomato crop was found to be 9 days. The rate of degradation can be influenced by soil type, temperature, moisture, and microbial activity. While it is broken down by soil microbes, its persistence allows it to be effective for pest control over a period of time. publications.gc.ca
Environmental Persistence of Buprofezin
| Environmental Compartment | Parameter | Value | Reference |
|---|---|---|---|
| Soil | Koc | ~3500 | nih.gov |
| Upland Soil | Biodegradation Half-life | 46 days | nih.gov |
| Flooded Soil | Biodegradation Half-life | 54 days | nih.gov |
| Dilluvial Sandy Loam | Biodegradation Half-life | 80 days | nih.gov |
Volatilization and Atmospheric Transport
Buprofezin's potential for volatilization—the process of a substance converting from a solid or liquid to a gaseous state—and subsequent atmospheric transport is considered low. This characteristic is primarily governed by its physicochemical properties, namely its vapor pressure and Henry's Law constant.
Research indicates that buprofezin has a low tendency to volatilize from soil and water surfaces. publications.gc.caherts.ac.uk Its vapor pressure, a measure of its propensity to evaporate, has been reported at various temperatures. For instance, values of 4.2 × 10⁻⁵ Pa at 20°C and 9.4 x 10⁻⁶ mm Hg at 25°C have been documented. publications.gc.canih.govdrugfuture.com The Henry's Law constant, which describes the partitioning of a chemical between water and air, is estimated to be 4.2 x 10⁻⁶ atm-m³/mol, further suggesting a low potential to volatilize from water or moist soil. publications.gc.canih.gov
Table 1: Vapor Pressure of Buprofezin
| Temperature (°C) | Vapor Pressure | Unit |
|---|---|---|
| 20 | 4.2 x 10⁻⁸ | kPa |
| 20 | 0.042 | mPa |
| 25 | 8.5 x 10⁻⁵ | Pa |
| 25 | 9.4 x 10⁻⁶ | mm Hg |
| 25 | 1.25 x 10⁻³ | Pa |
| 30 | 1.7 x 10⁻⁷ | kPa |
Table 2: Henry's Law Constant for Buprofezin
| Temperature (°C) | Henry's Law Constant | Unit |
|---|---|---|
| 25 | 6.71 x 10⁻⁷ | atm m³/mol |
| 25 | 4.2 x 10⁻⁶ | atm m³/mol |
| 25 | 20.1 x 10⁻³ | Pa m³/mol |
Once in the atmosphere, buprofezin is expected to exist in both vapor and particulate phases. nih.gov The degradation of vapor-phase buprofezin occurs through reactions with photochemically-produced hydroxyl radicals. nih.gov Studies have indicated that any buprofezin that does volatilize is quickly degraded by exposure to light. publications.gc.ca The atmospheric half-life has been estimated at 2.4 days. publications.gc.ca Given its low volatility and relatively short atmospheric half-life, the potential for long-range atmospheric transport of buprofezin is considered unlikely. publications.gc.ca
Ecotoxicological Assessments and Non Target Organism Impacts
Toxicity to Aquatic Ecosystems
Buprofezin has demonstrated significant toxicity to the early life stages of fish. nih.gov Studies on the African catfish, Clarias gariepinus, have shown that increasing concentrations of Buprofezin have a marked effect on the viability of embryos and larvae. nih.govresearchgate.net
Embryonic mortality increases significantly at concentrations from 5 mg/L to 100 mg/L. researchgate.net The 24-hour median lethal concentration (LC50) for African catfish embryos was determined to be 6.725 mg/L. nih.gov For larvae, the toxicity is even more pronounced, with a 24-hour LC50 of 5.702 mg/L and a 48-hour LC50 of 4.642 mg/L. nih.gov
Exposure to Buprofezin also affects the hatching success of fish embryos. nih.gov While low concentrations (0.05 mg/L) had minimal impact on the hatching rate of African catfish eggs, higher concentrations led to a drastic reduction. nih.gov At 25 mg/L, the hatching rate dropped to 25.1%, and at 100 mg/L, it was only 0.12%. nih.gov Furthermore, exposure to concentrations above 5 mg/L resulted in various morphological abnormalities in both embryos and larvae, including irregular head shapes, yolk sac edema, body curvature (lordosis), and pericardial hemorrhage. nih.govresearchgate.net These findings suggest that even low levels of Buprofezin in aquatic environments can have adverse effects on the early development of fish. nih.gov
| Species | Life Stage | Exposure Duration | Endpoint | Value (mg/L) |
| Clarias gariepinus | Embryo | 24 hours | LC50 | 6.725 |
| Clarias gariepinus | Larva | 24 hours | LC50 | 5.702 |
| Clarias gariepinus | Larva | 48 hours | LC50 | 4.642 |
Aquatic invertebrates are particularly sensitive to Buprofezin. publications.gc.ca For the water flea, Daphnia magna, a key indicator species in aquatic toxicology, Buprofezin is classified as very toxic. nih.govresearchgate.net The 48-hour median effective concentration (EC50) for immobilization is reported to be 0.44 ± 0.06 mg/L. nih.gov Another study noted that after 48 hours of exposure to a concentration of 420 µg/L (0.42 mg/L), most daphnids were immobile. apvma.gov.au Chronic exposure studies have revealed reproductive effects in Daphnia species at concentrations as low as 0.12 mg/L over a 21-day period. publications.gc.ca Young daphnids appear to be more susceptible to the toxic effects of the compound. apvma.gov.au
The impact of Buprofezin on aquatic primary producers appears to be low. apvma.gov.au A study on the green alga Pseudokirchneriella subcapitata found that acute exposure to Buprofezin did not affect its growth rate or biomass. apvma.gov.au Similarly, a 14-day study on the aquatic plant duckweed, Lemna gibba, showed no significant difference in frond numbers between control groups and those exposed to a wettable powder formulation of Buprofezin. apvma.gov.au This suggests that the compound is not toxic to this aquatic plant under the tested conditions. apvma.gov.au
Impacts on Terrestrial Non-target Organisms
On land, the primary non-target organisms of concern are beneficial arthropods, which play crucial roles in pest control, and soil microorganisms, which are vital for nutrient cycling and soil health.
The effects of Buprofezin on beneficial arthropods vary significantly depending on the species and the life stage exposed.
Ladybirds (Coccinellidae): Studies on the ladybird beetle Cryptolaemus montrouzieri, a predator of mealybugs, found Buprofezin to be one of the safer insecticides tested, causing minimal mortality to both grubs and adults compared to other chemicals. informaticsjournals.co.inresearchgate.net However, other research indicated that Buprofezin, particularly when combined with mineral oils, can negatively impact the predatory functional response of C. montrouzieri, increasing the time it takes for the predator to handle prey. entomol.org Another study noted that while Buprofezin was harmless to the steel-blue ladybird, it could have significant adverse effects on the survival of the oriental ladybird at typical application rates. apvma.gov.au
Parasitic Wasps: Buprofezin is generally considered to have a low risk for adult parasitic wasps. researchgate.netagrio.app However, it can have significant sublethal effects. Laboratory studies on Encarsia inaron, a parasitoid of whiteflies, showed that while Buprofezin did not significantly affect adult wasps, it did reduce the emergence of new adults when the parasitized host nymphs were treated. researchgate.net
Honeybees (Apis mellifera): Buprofezin is characterized by its low toxicity to honeybees. herts.ac.uk In a comparative study using a dry film bioassay, Buprofezin was found to be relatively safe for Apis mellifera. It caused 55.53% mortality after 24 hours, which was significantly lower than the 100% mortality observed with many other common insecticides under the same conditions. researchgate.net
However, the application of Buprofezin, especially in combination with other pesticides, can have dose-dependent effects on soil enzyme activity. A study on the combined application of Buprofezin and Acephate in cotton soils found that lower concentrations could lead to synergistic or additive stimulatory responses on the activities of enzymes like cellulases, amylase, and invertase. rroij.comrroij.com Conversely, higher concentrations of the insecticide combination resulted in an antagonistic, or inhibitory, effect on the activity of these crucial soil enzymes. rroij.comrroij.com This indicates that while Buprofezin may be broken down by soil microbes, high concentrations could temporarily disrupt important microbial functions. rroij.com
Avian Toxicity Studies
Buprofezin has been evaluated for its toxicity to avian species through acute oral and sub-acute dietary studies. The compound is considered to be practically non-toxic to birds when administered as a single oral dose. epa.gov Studies on the Northern Bobwhite Quail (Colinus virginianus) have established an acute oral median lethal dose (LD50) of greater than 2000 mg/kg. nih.gov Similarly, the dietary median lethal concentration (LC50) for the same species over an 8-day period was determined to be greater than 5243 ppm. nih.gov
In tests conducted on White Leghorn hens and Japanese quail (Coturnix coturnix japonica), the LD50 values were found to be 4486 mg/kg and 3512 mg/kg, respectively. epa.gov Signs of toxicity observed at high doses in these studies included staggering gait, apathy, fluffed plumage, drooping wings, and accelerated respiration. epa.gov
| Species | Test Type | Endpoint | Value |
|---|---|---|---|
| Northern Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | >2000 mg/kg nih.gov |
| Northern Bobwhite Quail (Colinus virginianus) | Sub-acute Dietary (8-day) | LC50 | >5243 ppm nih.gov |
| White Leghorn Hen | Acute Oral | LD50 | 4486 mg/kg epa.gov |
| Japanese Quail (Coturnix coturnix japonica) | Acute Oral | LD50 | 3512 mg/kg epa.gov |
Mammalian Toxicology
Toxicological studies in various mammalian models, including rats, mice, and dogs, have identified the liver and thyroid as the primary target organs for buprofezin toxicity. fao.orgfederalregister.gov
Liver and Thyroid Changes: In long-term studies, buprofezin exposure has led to increased liver weights in rats and dogs. fao.org Histopathological findings include hepatocellular hypertrophy in rats and mice, along with bile-duct hyperplasia in dogs. fao.org Thyroid effects are prominent in rats and dogs, manifesting as increased thyroid weight and an increased incidence of thyroid follicular cell hypertrophy and hyperplasia. fao.orgpublications.gc.ca Mechanistic studies suggest these thyroid effects are linked to the induction of liver microsomal enzymes, which increases the metabolism and clearance of thyroid hormones. publications.gc.ca
Reproductive Effects: In a two-generation reproductive toxicity study in rats, buprofezin did not cause direct reproductive effects. fao.org However, at dose levels that also caused parental toxicity (such as liver effects and decreased body weight), a reduction in pup body weight was observed during lactation. fao.orgfederalregister.gov Another study highlighted that pup toxicity, including decreased body weight and increased thyroid-stimulating hormone (TSH) levels, could occur at a dose that was not maternally toxic, suggesting young animals may be more sensitive. federalregister.govpublications.gc.ca
Potential Carcinogenicity: The carcinogenic potential of buprofezin has been investigated in long-term studies. In mice, longer-term dosing resulted in liver tumors, specifically adenomas in females. fao.orgpublications.gc.ca However, this effect was not observed in rats. fao.orgpublications.gc.ca Based on the evidence of liver tumors in female mice only, the U.S. Environmental Protection Agency (EPA) has classified buprofezin as having "Suggestive Evidence of Carcinogenicity, but not sufficient to assess human carcinogenic potential". federalregister.gov Buprofezin was generally negative in a range of in vitro and in vivo genotoxicity assays, and it is considered unlikely to pose a carcinogenic risk to humans through a genotoxic mechanism. fao.orgfederalregister.gov
| Species | Study Type | Key Findings |
|---|---|---|
| Rat | Chronic Toxicity | Increased liver and thyroid weights; thyroid follicular cell hypertrophy and hyperplasia. fao.orgfederalregister.gov |
| Mouse | Chronic Toxicity/Carcinogenicity | Hepatocellular hypertrophy; liver adenomas in females at high doses. fao.org |
| Dog | Chronic Toxicity | Increased liver and thyroid weights; hepatocellular hypertrophy; bile-duct hyperplasia. fao.org |
| Rat | Reproductive Toxicity | Decreased pup body weight at maternally toxic doses. federalregister.gov Increased pup TSH levels. publications.gc.ca |
Cellular and Molecular Toxicological Pathways in Non-target Systems
Oxidative Stress Induction and Antioxidant Responses
Research has shown that buprofezin can induce oxidative stress in non-target mammalian systems. nih.gov Studies in mice have demonstrated that exposure leads to the generation of reactive oxygen species (ROS) in liver and kidney tissues. tandfonline.com This increase in ROS contributes to oxidative damage, as evidenced by increased levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. tandfonline.com The induction of oxidative stress is accompanied by a significant decrease in the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and peroxidase, as well as the depletion of the non-enzymatic antioxidant, reduced glutathione (B108866) (GSH). tandfonline.comnih.gov This imbalance between ROS production and the cellular antioxidant defense system is a critical mechanism of buprofezin-induced cellular damage in mammals. tandfonline.com
Mitochondria-Mediated Apoptosis and Autophagy in Non-target Cells
At the cellular level, buprofezin's toxicity is linked to mitochondrial dysfunction, which can trigger programmed cell death pathways like apoptosis and autophagy. In human non-target cells, buprofezin has been shown to induce a collapse of the mitochondrial membrane potential, lead to mitochondrial calcium overload, and promote the aggregation of ROS. These events are hallmarks of mitochondria-mediated apoptosis. This pathway involves the activation of caspases (caspase-9 and -3) and an altered expression of the Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which facilitates the release of cytochrome c from the mitochondria into the cytosol.
Simultaneously, buprofezin can induce autophagy, a cellular process for degrading damaged organelles. This is observed through the formation of autophagic vacuoles and changes in the expression of key autophagy-related proteins such as Beclin-1 and LC3-II. The induction of both apoptosis and autophagy highlights that mitochondria are central to the cytotoxic effects of buprofezin in non-target cells.
Endocrine Disruption Potential in Vertebrates
Buprofezin has demonstrated the potential to disrupt the endocrine system in vertebrates, specifically by affecting the thyroid gland. federalregister.gov In studies on pregnant rats, maternal toxicity was observed through increased serum TSH concentrations and decreased serum thyroxine (T4) levels. federalregister.gov Histopathological examinations of the thyroid gland in these animals revealed increased follicular cell height and hypertrophy. federalregister.gov
Furthermore, fetal toxicity was evident, with male fetuses showing increased thyroid weight and both male and female fetuses exhibiting elevated TSH levels. federalregister.gov The mechanism for these effects is believed to be related to buprofezin's ability to induce hepatic enzymes, which in turn increases the breakdown and elimination of thyroid hormones, leading to a compensatory response from the hypothalamic-pituitary-thyroid axis. publications.gc.ca These findings confirm that buprofezin can interfere with thyroid homeostasis, a critical component of the endocrine system. federalregister.gov
Analytical Methodologies for Residue Detection
Sample Preparation and Cleanup Procedures for Complex Matrices
The complexity of agricultural and environmental matrices often requires extensive sample preparation and cleanup to minimize interference and enhance the detection of buprofezin. Common approaches include the QuEChERS method and Solid-Phase Extraction (SPE) techniques wikipedia.orgnih.gov.
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has gained widespread adoption for the analysis of pesticide residues, including buprofezin, in fruits and vegetables due to its simplicity, speed, and effectiveness wikidata.orgnih.gov. The general procedure involves extracting homogenized samples with acetonitrile (B52724), followed by a salting-out step using anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), often in combination with citrate (B86180) salts, to induce phase separation wikidata.orgnih.govnih.gov.
Further cleanup is typically achieved through dispersive Solid-Phase Extraction (d-SPE), where an aliquot of the organic phase is treated with bulk sorbents such as primary secondary amine (PSA), C18, and sometimes graphitized carbon black (GCB), along with anhydrous MgSO₄, to remove co-extracted interferences like carbohydrates, fatty acids, organic acids, lipids, and polar pigments wikidata.orgnih.govnih.govctdbase.org. For instance, in a study analyzing buprofezin in plum samples, amino cartridges were utilized for SPE cleanup to address intrinsic interferences observed in blank plum matrices ctdbase.org. In analyses involving wheat flour, a modification involves adding water to the sample before acetonitrile to ensure complete wetting nih.gov.
Solid-Phase Extraction (SPE) is another fundamental cleanup technique used in buprofezin residue analysis, often employed after initial extraction steps wikipedia.orgnih.gov. This technique selectively retains the analyte while allowing matrix interferences to pass through or be eluted in different fractions.
Examples of SPE applications for buprofezin include:
Banana Samples : Residues in banana samples were extracted and hydrolyzed, then cleaned up by liquid-liquid partition followed by ENVI-Carb SPE cartridges wikipedia.org.
Green Tea and Coffee Samples : For crude green tea, concentrated extracts were purified using silica (B1680970) gel column chromatography, while for coffee samples, Florisil column chromatography was employed after initial extraction and partitioning steps wikipedia.org.
Propolis : A matrix solid-phase dispersion (MSPD) procedure was developed for buprofezin determination in propolis, utilizing silica as a dispersant sorbent and Florisil as a cleanup sorbent uni.lu.
Natural Waters : C18 extraction disks have been effectively used for the determination of buprofezin and other pesticides in environmental water samples nih.gov. The SPE procedure typically involves preconditioning the C18 disks with various solvents (e.g., acetone, ethyl acetate, methanol, deionized water), passing the water sample, rinsing the disks, drying them under vacuum, and then eluting the analytes nih.gov.
Method Validation Parameters (Linearity, Recovery, LOD, LOQ, RSD)
Method validation is a critical step to confirm that an analytical procedure is suitable for its intended purpose, ensuring the reliability and accuracy of buprofezin residue determination nih.govuni.lu. Key parameters evaluated during validation include linearity, recovery (accuracy), limits of detection (LOD), limits of quantification (LOQ), and relative standard deviation (RSD), which indicates precision nih.govuni.lu.
Linearity : Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range uni.lu. Analytical curves are typically constructed using matrix-matched calibration standards to account for potential matrix effects wikidata.orgnih.gov. Acceptable linear regression coefficients (R²) values are generally greater than 0.99, with some studies reporting R² values as high as 1 for buprofezin analysis wikidata.orgctdbase.org. Calibration ranges vary depending on the matrix and target concentrations, for instance, from 0.250 to 4.00 ng µL⁻¹ in tomato extracts or 5-200 µg kg⁻¹ in fruit matrices wikidata.org.
Recovery (Accuracy) : Recovery studies evaluate the trueness of the method by spiking blank matrix samples with known concentrations of buprofezin and measuring the percentage recovered nih.govuni.lu. Acceptable recovery rates for pesticide residue analysis typically fall within the range of 70-120% nih.govuni.lu.
Table 1: Buprofezin Recovery Rates in Various Complex Matrices
| Matrix | Fortification Level (mg/kg or µg/kg) | Mean Recovery (%) | Reference |
| Plum | 0.5, 2.5 mg/kg | 90.98-94.74 | ctdbase.org |
| Cabbage and Cauliflower | Not specified | 91.3-96.8 | ctdbase.org |
| Paddy (Grain, Straw, Soil) | Not specified | 79.67-98.33 | |
| Tomato | Not specified | 71-111 | wikidata.org |
| Banana (Pulp) | 0.01 mg/kg | 70-82 | wikipedia.org |
| Propolis | 0.25-1.0 mg/kg | 67-175 | uni.lu |
| Mango and Papaya | 0.05, 0.10, 1.0 mg/kg | 80-146 | uni.lu |
| Water Samples | 20, 40, 200, 400 µg/L | 71.1-107.0 | ctdbase.org |
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, often defined by a signal-to-noise ratio (S/N) greater than 3 uni.lu. The LOQ is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision, typically corresponding to an S/N ratio of 10 or the lowest validated fortification level uni.lu.
Table 2: Buprofezin LOD and LOQ Values in Different Matrices
| Matrix | LOD (mg/kg or µg/kg) | LOQ (mg/kg or µg/kg) | Reference |
| Plum | 0.15-0.66 µg/kg | 0.4-2.0 µg/kg | ctdbase.org |
| Plum (alternative method) | - | 0.05 mg/kg | ctdbase.org |
| Cabbage and Cauliflower | 1.3-1.7 µg/kg | 4.3-6.2 µg/kg | ctdbase.org |
| Paddy | - | 0.02 mg/kg | |
| Banana | - | 0.01 mg/kg | wikipedia.org |
| Crude Green Tea | 0.05 mg/kg | - | wikipedia.org |
| Green Coffee Beans | - | 0.033 mg/kg | wikipedia.org |
| Roasted Coffee Beans | - | 0.065 mg/kg | wikipedia.org |
| Freeze-dried Coffee | - | 0.039 mg/kg | wikipedia.org |
| Propolis | 0.05-0.10 mg/kg | 0.15-0.25 mg/kg | uni.lu |
| General Range (Buprofezin) | 0.005-0.1 mg/kg | - | nih.gov |
Relative Standard Deviation (RSD) / Precision : Precision, often expressed as RSD, indicates the closeness of agreement between independent test results obtained under stipulated conditions. Acceptable RSD values for pesticide residue analysis are typically ≤20% nih.govnih.govuni.lu.
Table 3: Buprofezin RSD Values in Various Complex Matrices
| Matrix | RSD (%) | Reference |
| Plum | ≤8 | ctdbase.org |
| Cabbage and Cauliflower | ≤2.7 | ctdbase.org |
| Propolis | 5.6-12.1 | uni.lu |
| Mango and Papaya | 1.0-28 | uni.lu |
| Banana | 2 | wikipedia.org |
| Water Samples | ≤13.8 | ctdbase.org |
| Tomato | <15 | wikidata.org |
Synergistic and Antagonistic Interactions in Research
Combined Toxicological Effects with Environmental Contaminants (e.g., Heavy Metals)
Investigation of Embryotoxicity in Model Organisms
Research has utilized several aquatic model organisms to assess the embryotoxic effects of buprofezin. The African catfish (Clarias gariepinus) has served as a prominent model, demonstrating that buprofezin exerts adverse effects on both embryo survival and larval development. Studies revealed a significant increase in embryo mortality with escalating buprofezin concentrations, ranging from 5 to 100 mg/L. Concentrations as low as 5 mg/L were found to substantially reduce larval survival and induce malformations in both embryos and larvae researchgate.netplos.orgscilit.com.
The hatching success of African catfish embryos was also notably impacted by buprofezin exposure. For instance, a concentration of 0.05 mg/L resulted in a 68.9% hatching rate, which drastically declined to 25.1% at 25 mg/L and a mere 0.12% at 100 mg/L plos.orgscilit.com.
The acute toxicity of buprofezin to African catfish embryos and larvae is further quantified by their respective LC50 values, as detailed in the table below researchgate.netplos.orgscilit.com:
| Organism | Exposure Duration | LC50 (mg/L) (95% Confidence Limits) |
| African Catfish Embryos | 24 h | 6.725 (3.167-15.017) researchgate.netscilit.com |
| African Catfish Larvae | 24 h | 5.702 (3.198-8.898) researchgate.netscilit.com |
| African Catfish Larvae | 48 h | 4.642 (3.264-6.287) researchgate.netscilit.com |
Zebrafish (Danio rerio) have also been employed to investigate buprofezin's embryotoxicity, particularly in the context of chemical mixtures. Studies confirmed that buprofezin, both individually and in combination with nickel sulfate (B86663) (NiSO4), induced synergistic embryotoxicity in zebrafish acs.orgnih.gov. Furthermore, research utilizing Xenopus laevis tadpoles demonstrated that co-exposure to buprofezin and cadmium led to interference with gene expression and alterations in metabolite levels nih.gov.
Mechanisms of Enhanced Toxicity in Mixtures
The combined effects of buprofezin with other chemicals often result in enhanced toxicity, frequently through synergistic interactions. A notable example is the synergistic embryotoxicity observed in zebrafish when buprofezin is co-administered with nickel sulfate (NiSO4) acs.orgnih.gov. This enhanced toxicity is attributed to the formation of a complex between NiSO4 and buprofezin, which facilitates the increased uptake of both substances by the developing embryos acs.orgnih.gov. An underlying oxidative mechanism of this complex is believed to contribute to the observed synergistic embryotoxicity acs.orgnih.gov.
In studies involving Xenopus laevis tadpoles, exposure to mixtures of buprofezin and cadmium resulted in a greater number of differentially accumulated metabolites and differentially expressed genes compared to single exposures. These alterations primarily impacted energy metabolism and signal transduction processes within the tadpoles, highlighting a complex interactive mechanism for combined toxicity nih.gov.
Beyond direct physiological impacts, synergistic effects have also been documented in pest control applications. For instance, mixtures of buprofezin and pymetrozine (B1663596) demonstrated a significant synergistic effect against the brown planthopper, with co-toxicity coefficients exceeding 120. This indicates a heightened efficacy when these compounds are combined, suggesting an enhancement of their insecticidal action beyond additive effects google.com.
In non-target vertebrate species, such as laboratory mice, the combined administration of vitamin C and curcumin (B1669340) has shown synergistic effects in mitigating buprofezin-induced toxicity. This protective synergy is primarily achieved by counteracting oxidative stress and facilitating the restoration of biochemical, hematological, and histological parameters towards normal levels, providing insight into potential ameliorative mechanisms against buprofezin's adverse effects tandfonline.com.
Formulation Science and Efficacy Research
Evaluation of Different Buprofezin Formulations (e.g., SC, WP, EC, DF)
The effectiveness of buprofezin as an insect growth regulator is significantly influenced by its formulation. Common formulations include Suspension Concentrate (SC), Wettable Powder (WP), Emulsifiable Concentrate (EC), and Dry Flowable (DF). Research has focused on comparing these formulations to determine their impact on efficacy against target pests and their environmental persistence.
Impact on Efficacy Against Target Pests
Different formulations of buprofezin exhibit varying levels of effectiveness against specific insect pests. The choice of formulation can be critical for optimizing pest control in different agricultural settings.
Studies have demonstrated that Suspension Concentrate (SC) formulations are highly effective against a range of sucking pests. For instance, Buprofezin 25% SC has shown significant efficacy in managing mealybugs (Phenacoccus solenopsis and Maconellicoccus hirsutus) on cotton and grapes. gauravpublications.comnih.gov Research indicates that the efficacy of the 25% SC formulation against mealybugs is dose-dependent, providing over 95% reduction in pest populations. gauravpublications.com Similarly, this formulation is effective against planthoppers and leafhoppers in rice ecosystems. bigpesticides.com Against the brown planthopper (Nilaparvata lugens) and white-backed planthopper (Sogatella furcifera) in paddy crops, Buprofezin 25% SC was found to be highly effective, with its performance being comparable to other standard insecticides like imidacloprid (B1192907) at 7 and 10 days after spraying. mdpi.comchalmers.se
A newer Dry Flowable (DF) formulation, Buprofezin 70% DF, has also been evaluated for its bio-efficacy. Studies on brown planthopper management in rice revealed that Buprofezin 70% DF was on par with the 25% SC formulation in reducing pest incidence effectively for up to 15 days after application. The DF formulation has the advantage of a finer particle size, which allows for good coverage.
Wettable Powder (WP) formulations are also widely used. Buprofezin 25% WP is noted for its effectiveness against whitefly nymphs, aphids, and rice planthoppers on various crops including cotton and rice. mdpi.com The mode of action for these formulations is primarily through contact and stomach action, disrupting the molting process of immature insects. mdpi.com
The table below summarizes the comparative efficacy of different buprofezin formulations against key target pests based on research findings.
Interactive Data Table: Efficacy of Buprofezin Formulations Against Target Pests
| Formulation | Target Pest | Crop | Efficacy Findings |
|---|---|---|---|
| Buprofezin 25% SC | Mealybug (Phenacoccus solenopsis) | Cotton | Dose-dependent; achieved over 95% reduction in pest population. gauravpublications.com |
| Buprofezin 25% SC | Grape Mealybug (Maconellicoccus hirsutus) | Grapes | Effectively reduced nymphal and adult populations and bunch infestation. nih.gov |
| Buprofezin 25% SC | Brown Planthopper (Nilaparvata lugens) | Rice | Efficacy comparable to standard checks 7 and 10 days after spray. mdpi.com |
| Buprofezin 70% DF | Brown Planthopper (Nilaparvata lugens) | Rice | Performance on par with Buprofezin 25% SC; effective up to 15 days post-spraying. |
| Buprofezin 25% WP | Whiteflies, Aphids, Rice Planthoppers | Cotton, Rice | Effective against immature stages through contact and stomach action. mdpi.com |
Influence on Residual Activity and Persistence
The formulation of buprofezin not only affects its immediate efficacy but also its residual activity and persistence in the environment. This has implications for the duration of pest control and potential environmental impact.
A study comparing the residual levels of Emulsifiable Concentrate (EC), Wettable Powder (WP), and Suspension Concentrate (SC) formulations of buprofezin on plums found that the absolute residue levels were highest for the EC formulation. nih.govyoutube.com This might be attributable to differences in dilution rates and the presence of adjuvants in the formulation. nih.gov Despite these differences, the residue levels for all three formulations were below the maximum residue limit (MRL). nih.gov
The persistence of buprofezin, often measured by its half-life, can vary with the formulation and environmental conditions. For instance, the half-life of buprofezin in peaches was determined to be approximately 4.40 to 4.88 days. In paddy grain, straw, and soil, buprofezin residues were found to degrade slowly initially, with residues falling below detectable limits 15 days after application. bigpesticides.com Buprofezin is generally considered to be slightly persistent in aerobic aquatic systems and can be very persistent in water systems depending on local conditions. nih.gov It tends to bind to sediment and suspended organic matter due to its low water solubility. nih.gov
The table below presents data on the persistence and residual activity of different buprofezin formulations from various studies.
Interactive Data Table: Residual Activity and Persistence of Buprofezin Formulations
| Formulation Type | Crop/Matrix | Half-Life / Persistence Data |
|---|---|---|
| EC, WP, SC | Plum | Absolute residue levels were highest for the EC formulation, but all were below the MRL. nih.govyoutube.com |
| Not Specified | Peach | Biological half-life of 4.40 - 4.88 days. |
| Not Specified | Paddy Grain, Straw, Soil | Residues reached below detectable limits 15 days after application. bigpesticides.com |
| General | Aquatic Systems | Slightly persistent in aerobic aquatic systems (DT50 = 47-51 days); can be very persistent in water systems. nih.gov |
Development of Novel and Eco-friendly Formulations
In response to the growing need for more sustainable and efficient pest management solutions, research has shifted towards the development of novel and eco-friendly formulations of buprofezin. These advanced formulations aim to enhance efficacy, improve safety profiles, and reduce environmental impact through mechanisms like controlled release.
One significant area of development is the microencapsulation of buprofezin. A study focused on preparing buprofezin-loaded microspheres using a biodegradable polymer, poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(HB-HH)], via an oil-in-water (O/W) emulsion/solvent evaporation method. nih.gov This technique successfully created spherical and monodispersed microspheres with an average particle size of 1.2 μm, a pesticide loading of 15.68%, and an encapsulation efficiency of 78%. nih.gov
A key feature of this novel formulation is its controlled-release properties. The release of buprofezin from these microspheres was found to be pH-dependent, with a faster release observed in more acidic conditions. nih.gov Kinetic analysis indicated that the release mechanism was a combination of pesticide diffusion and polymer hydrolysis, following a non-Fickian diffusion model. nih.gov This controlled release can prolong the efficacy of the pesticide, reduce the frequency of application, and minimize the immediate environmental load. Bioassays confirmed that the encapsulated buprofezin maintained high efficacy against the target pest while exhibiting low toxicity to non-target organisms, highlighting its potential as a highly efficient and less toxic pesticide formulation. nih.gov
Another approach to novel formulations involves creating ready-mix or pre-mixed solutions with other active ingredients. A study evaluated a ready-mix formulation of Buprofezin 23.1% + Fipronil 3.85% SC. This combination of an insect growth regulator with a phenylpyrazole insecticide was developed for the eco-friendly and economic management of the brown planthopper in rice. gauravpublications.comresearchgate.net The study found that this combination effectively reduced the pest population and was found to be "soft" against predatory fauna at lower to medium dosages, indicating a degree of ecological friendliness. gauravpublications.comresearchgate.net Such combination formulations can offer a broader spectrum of control and help in managing insecticide resistance.
The table below summarizes the characteristics of these novel buprofezin formulations.
Interactive Data Table: Characteristics of Novel and Eco-friendly Buprofezin Formulations
| Formulation Type | Polymer/Combination | Key Characteristics | Research Findings |
|---|---|---|---|
| Microencapsulated (Microspheres) | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(HB-HH)] | Biodegradable polymer, Controlled-release, pH-dependent release. nih.gov | Average particle size: 1.2 μm; Encapsulation efficiency: 78%; Pesticide loading: 15.68%; High efficacy on target pests, low toxicity to non-targets. nih.gov |
| Ready-Mix Suspension Concentrate (SC) | Buprofezin 23.1% + Fipronil 3.85% | Broader spectrum of activity, Potential for resistance management. gauravpublications.comresearchgate.net | Effectively reduced brown planthopper population; Low mortality (<5%) against predatory fauna at lower dosages. gauravpublications.comresearchgate.net |
Regulatory Science and Risk Assessment Frameworks
Environmental Risk Assessment Methodologies for Buprofezin
Environmental risk assessment methodologies for buprofezin aim to understand and quantify the potential for adverse effects on non-target species and environmental compartments. This involves estimating environmental exposure concentrations (EECs) and comparing them with concentrations at which adverse effects are observed. publications.gc.caiupac.org
Exposure pathways for buprofezin in the environment primarily include direct spray drift, runoff, and drainage from treated fields, as well as volatilization and subsequent deposition. publications.gc.caapvma.gov.auopenrepository.com When buprofezin is applied in greenhouses, any volatile compound is rapidly degraded upon exposure to light. publications.gc.ca In soil, buprofezin is broken down by soil microbes and is not expected to persist. publications.gc.ca However, if buprofezin enters surface waters, such as through runoff effluent from greenhouses, it can degrade in water but also has the potential to bind to sediment and suspended organic matter, where it can accumulate and gradually break down. publications.gc.ca
The transfer of pesticides from agricultural land to water in field ditches is a significant consideration, particularly given geographical conditions that may facilitate such unintended transfer. openrepository.com Models are used to estimate pesticide concentrations in various environmental media, including water, soil, and air, by considering application rates, chemical properties, and environmental factors. publications.gc.caopenrepository.com
Ecological risk characterization for buprofezin integrates environmental exposure data with ecotoxicology information to assess potential adverse effects on non-target organisms. publications.gc.caiupac.org
Terrestrial Organisms: Buprofezin is generally considered to have low toxicity to honeybees through both contact and ingestion. herts.ac.ukapvma.gov.au It is also not expected to have harmful effects on beneficial arthropods used in greenhouses. publications.gc.ca Risk assessments have indicated that buprofezin in the feed supply of birds and mammals is unlikely to result in unacceptable adverse effects, suggesting a low hazard to these groups under proposed use conditions. apvma.gov.au
Aquatic Organisms: Buprofezin has been identified as moderately toxic to most fauna and flora, with the main exception being honeybees. herts.ac.uk Direct overspray of buprofezin can pose a hazard to fish and daphnids, and potentially other aquatic species. apvma.gov.au While there is an indicated hazard at 10% spray drift, the use of buffer distances, such as approximately 15 meters, can help reduce the hazard to acceptable levels for fish and Daphnia magna. apvma.gov.au Runoff can also contribute to aquatic contamination, with a 1% runoff producing contamination levels similar to a 10% spray drift. apvma.gov.au However, soil mobility, metabolism, and dissipation studies, combined with appropriate buffer distances, suggest a low likelihood of significant transfer to aquatic environments, and any potential hazard is further mitigated by the trapping of runoff in grassed areas. apvma.gov.au
Human Health Risk Assessment Frameworks for Buprofezin
Human health risk assessments for buprofezin evaluate potential exposure pathways and toxicological effects to determine the safety of the compound for the general population, including sensitive subgroups, and occupational handlers. publications.gc.cafederalregister.gov
Toxicological studies in laboratory animals are used to identify potential health effects from varying levels of exposure to buprofezin and to establish dose levels where no adverse effects are observed (No Observed Adverse Effect Level - NOAEL) and the lowest dose at which adverse effects are identified (Lowest Observed Adverse Effect Level - LOAEL). publications.gc.cafederalregister.gov The primary target organs of buprofezin toxicity identified in these studies are the liver and thyroid. publications.gc.cafederalregister.govfederalregister.gov
Key Toxicological Endpoints and Effects:
Liver: Increased liver weights and microscopic lesions, including hepatocellular hypertrophy, have been reported in subchronic and chronic studies in rats and dogs. publications.gc.cafederalregister.govfederalregister.govfao.org Liver tumors were observed in mice but not in rats following longer-term dosing. publications.gc.cafederalregister.gov
Thyroid: Increased thyroid weight, increased incidence of follicular cell hypertrophy and hyperplasia, and histopathological findings in the thyroid have been noted in subchronic and chronic rat studies. publications.gc.cafederalregister.govfederalregister.govfao.org Developmental studies in rats showed effects on the thyroid gland in young animals, including increased thyroid weight and elevated thyroid stimulating hormone (TSH) levels, at doses not maternally toxic. publications.gc.cafederalregister.govfederalregister.govregulations.gov
Developmental Toxicity: Reduced ossification and decreased pup body weight have been observed in developmental toxicity studies in rats at maternally toxic doses. federalregister.govfederalregister.govregulations.gov Evidence of sensitivity in young animals was noted, with reduced offspring body weight and thyroid effects at doses not harmful to the maternal animal. publications.gc.ca
Neurotoxicity and Immunotoxicity: No neurotoxic effects were observed in subchronic neurotoxicity studies in rats. federalregister.gov Similarly, there was no evidence of immunotoxicity in submitted studies. federalregister.gov
Genotoxicity and Carcinogenicity: Buprofezin has shown negative results in in vitro and in vivo genotoxicity assays. federalregister.gov While liver tumors were observed in female mice, buprofezin is classified as having "Suggestive Evidence of Carcinogenicity, but not sufficient to assess human carcinogenic potential" due to the absence of carcinogenicity in rats of either sex or in female mice. federalregister.govfederalregister.govfederalregister.gov Regulatory bodies often conclude that a non-linear (reference dose) approach adequately accounts for chronic toxicity, including carcinogenicity. federalregister.govfederalregister.govfederalregister.gov
Table 1: Summary of Key Toxicological Endpoints for Buprofezin
| Target Organ/System | Observed Effects | Species (Study Type) | Reference |
| Liver | Increased weight, microscopic lesions, hepatocellular hypertrophy, tumors (mice only) | Rat (subchronic, chronic), Dog (chronic), Mouse (chronic) | publications.gc.cafederalregister.govfederalregister.govfao.org |
| Thyroid | Increased weight, follicular cell hypertrophy/hyperplasia, increased TSH (pups) | Rat (subchronic, chronic, developmental) | publications.gc.cafederalregister.govfederalregister.govfao.orgregulations.gov |
| Developmental | Reduced ossification, decreased pup body weight, thyroid effects in offspring | Rat (developmental, comparative thyroid toxicity assay) | publications.gc.cafederalregister.govfederalregister.govregulations.gov |
| Nervous System | No neurotoxic effects observed | Rat (subchronic neurotoxicity) | federalregister.gov |
| Immune System | No immunotoxicity observed | Various studies | federalregister.gov |
| Genetic | Negative in in vitro and in vivo genotoxicity assays | Various assays | federalregister.gov |
Dietary Exposure Assessments: Dietary risk assessments for buprofezin consider exposure through food and, where applicable, drinking water. Acute and chronic dietary risk assessments are conducted using models that incorporate food consumption data, residue levels in crops, and processing factors. publications.gc.cafederalregister.govregulations.gov For buprofezin, chronic dietary exposure from food uses for the total population, including infants and children, has been estimated to be well below acceptable daily intake (ADI) levels. publications.gc.cafao.orgfao.org Acute dietary exposure estimates for all population subgroups have also been found to be below acute reference dose (ARfD) levels. publications.gc.cafao.orgfao.org Aggregate exposure for buprofezin typically considers food only, as there is generally no expectation of buprofezin in drinking water from proposed uses, particularly for greenhouse applications. publications.gc.cafederalregister.govregulations.gov
Table 2: Summary of Dietary Exposure Assessment Findings
| Exposure Type | Population Group | Estimated Exposure Level | Regulatory Threshold | Health Concern | Reference |
| Chronic Dietary | Total Population (including infants and children) | < 8% of ADI | ADI | Not of health concern | publications.gc.ca |
| Chronic Dietary | General Population and all subgroups | < 8% of ADI | ADI | Not of health concern | publications.gc.ca |
| Acute Dietary | All Population Subgroups (95th percentile) | < 48% of ARfD | ARfD | Not of health concern | publications.gc.ca |
| Acute Dietary | Females 13-49 years old | 4.8% of aPAD | aPAD | Not of concern | federalregister.govregulations.govgovinfo.gov |
| Long-term Dietary | GEMS/Food cluster diets | Up to 40% of maximum ADI (0.009 mg/kg bw) | ADI | Unlikely to present public health concern | fao.orgfao.org |
| Short-term Dietary | Commodities with STMR, HR, MRL | Maximum 0.2% of ARfD (0.5 mg/kg bw) | ARfD | Unlikely to present public health concern | fao.orgfao.org |
Occupational Exposure Assessments: Occupational exposure to buprofezin can occur during mixing, loading, application, and re-entry into treated areas. publications.gc.caapvma.gov.auomicsonline.org Dermal and inhalation exposure estimates for workers are generated using databases like the Pesticide Handlers Exposure Database (PHED). publications.gc.ca Studies have assessed dermal and respiratory exposure of workers during spraying and stapling of treated ornamental plants in greenhouses. omicsonline.org Estimated absorbed doses for workers during spraying and stapling were found to be significantly less than the acceptable operator exposure level (AOEL). omicsonline.org For bystanders, exposure is expected to be negligible and not a health concern. publications.gc.ca
Regulatory decision-making processes for buprofezin involve a comprehensive evaluation of scientific information by authorities such as Health Canada's Pest Management Regulatory Agency (PMRA), the U.S. Environmental Protection Agency (EPA), and the Joint FAO/WHO Meeting on Pesticide Residues (JMPR). publications.gc.cafederalregister.govfederalregister.govfao.orgregulations.govfederalregister.govfao.orgwho.intcanada.ca The objective is to ensure that the use of buprofezin, under proposed conditions, does not present an unacceptable risk to human health or the environment. publications.gc.ca
Key aspects of these processes include:
Risk Characterization: This involves comparing exposure concentrations with toxicological endpoints to estimate the potential for adverse effects. publications.gc.caiupac.orgfederalregister.gov For human health, this is often expressed as a Margin of Exposure (MOE) or by comparing exposure estimates to Population Adjusted Doses (PADs) or Reference Doses (RfDs). publications.gc.cafederalregister.govfederalregister.govgovinfo.gov
Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD): These values are established based on NOAELs from long-term and acute toxicity studies, respectively, incorporating safety factors to protect sensitive populations. publications.gc.cafao.orgfao.orgfao.orggovinfo.govwho.int
Maximum Residue Limits (MRLs): Regulatory bodies establish MRLs for residues of buprofezin in or on food commodities to ensure dietary intake is below levels of concern. publications.gc.cafederalregister.govregulations.govfao.orgfao.orgcanada.ca Harmonization with international standards like Codex MRLs is also considered. federalregister.govcanada.ca
Public Consultation: Regulatory agencies often engage in public consultation on proposed registration decisions and MRLs, considering comments received from the public before making final decisions. publications.gc.cacanada.ca
Periodic Re-evaluation: Active substances like buprofezin undergo periodic re-evaluation to ensure their continued safety in light of new scientific data and evolving risk assessment methodologies. fao.orgfao.orgwho.int
Table 3: Key Regulatory Parameters for Buprofezin
| Parameter | Value | Basis/Description | Reference |
| ADI | 0–0.009 mg/kg bw/day | NOAEL of 0.9 mg/kg bw/day (2-year rat study), safety factor 100 | fao.orgwho.int |
| ARfD | 0.5 mg/kg bw | Based on acute toxicity studies | fao.orgfao.org |
| AOEL | 0.04 mg/kg bw/day | Acceptable Operator Exposure Level | omicsonline.org |
| Cancer Classification | Suggestive Evidence of Carcinogenicity, but not sufficient to assess human carcinogenic potential | Based on liver tumors in female mice only; non-linear RfD approach used for risk assessment | federalregister.govfederalregister.govfederalregister.gov |
Global Regulatory Status and International Harmonization in Pesticide Evaluation
The chemical compound Buprofezin, an insect growth regulator (IGR) insecticide, is subject to diverse regulatory frameworks globally, reflecting varying national and regional approaches to pesticide evaluation and risk management. Efforts towards international harmonization aim to streamline these processes and facilitate global trade, though challenges persist in achieving universal consistency.
Regional Regulatory Status
Buprofezin's approval status varies across major agricultural markets, influenced by individual risk assessments and legislative priorities.
European Union (EU): Buprofezin is an approved active substance within the European Union. Its approval period has undergone several extensions, with a recent expiry date noted as December 15, 2025 nih.govcolead.link. The European Food Safety Authority (EFSA) has identified Buprofezin as a potential endocrine disruptor for humans, a classification that could lead to a re-evaluation of its approval status researchgate.netpan-europe.info.
Great Britain (GB): In Great Britain, Buprofezin holds an approved regulatory status, with its inclusion under the GB COPR regulatory status set to expire on January 31, 2031 herts.ac.uk.
United States (US): The U.S. Environmental Protection Agency (EPA) is responsible for establishing tolerances for residues of Buprofezin in or on various commodities as part of its pesticide registration review process regulations.govfederalregister.govfederalregister.gov. The EPA regularly updates its human health risk assessments for Buprofezin, incorporating new data and consumption information regulations.govfederalregister.gov.
The table below summarizes the regulatory status of Buprofezin in key regions:
| Region | Regulatory Status | Expiry/Review Date | Key Regulatory Body/Legislation |
| European Union (EU) | Approved | December 15, 2025 | Regulation (EC) No 1107/2009, EFSA nih.govcolead.link |
| Great Britain (GB) | Approved | January 31, 2031 | GB COPR regulatory status herts.ac.uk |
| United States (US) | Tolerances Set | Ongoing Review | Environmental Protection Agency (EPA), FFDCA section 408(b)(4) federalregister.govfederalregister.gov |
International Harmonization in Pesticide Evaluation
International harmonization in pesticide evaluation primarily revolves around the establishment of common standards and Maximum Residue Limits (MRLs) to facilitate global trade and ensure food safety.
Joint Meeting on Pesticide Residues (JMPR): Buprofezin has been extensively evaluated by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) on multiple occasions, including in 1991, 1995, 1999, 2008, and 2019 fao.orgfao.orgwho.int. These evaluations lead to the allocation of an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) fao.orgwho.int. For instance, the 2008 JMPR concluded that the residue definition for Buprofezin, for compliance with MRLs and dietary intake estimation in both animal and plant commodities, should be Buprofezin itself fao.org.
Codex Alimentarius Commission (Codex): The Codex Alimentarius Commission plays a crucial role in establishing international MRLs for pesticides. While the US EPA considers Codex MRLs in its tolerance decisions, aiming for harmonization where possible, there are instances where no Codex MRLs have been established for Buprofezin on certain commodities for which the US has set tolerances federalregister.govfederalregister.gov.
Challenges in Harmonization: Despite efforts, discrepancies in MRLs and regulatory decisions across countries can pose challenges to international trade. For example, Brazil raised a trade concern regarding the EU's restrictive MRLs for Buprofezin, asserting that these were based on inconclusive studies, lacked due risk analysis, and were inconsistent with Codex guidelines wto.org. Furthermore, U.S. tolerances, Canadian tolerances, and international MRLs for Buprofezin are not always compatible for a significant number of commodities regulations.gov.
Future Directions and Emerging Research Avenues for Buprofezin
Advanced Molecular and Genomic Studies on Mechanism of Action and Resistance
While the primary mechanism of buprofezin as a chitin (B13524) synthesis inhibitor is well-established, the precise molecular targets and the intricate pathways leading to resistance are still being elucidated. nih.gov Future research is moving beyond conventional bioassays to leverage advanced molecular and genomic tools to unravel these complexities.
A significant area of investigation is the molecular basis of metabolic resistance. Transcriptome profiling and functional analyses in resistant pest populations, such as the brown planthopper (Nilaparvata lugens), have identified the overexpression of specific cytochrome P450 monooxygenase (P450) genes as a key resistance mechanism. nih.gov For instance, studies have demonstrated that the suppression of genes like CYP6ER1vA and CYP439A1 via RNA interference can significantly increase the toxicity of buprofezin to resistant planthoppers. nih.gov Another P450 gene, CYP353D1v2, known for conferring imidacloprid (B1192907) resistance in the small brown planthopper (Laodelphax striatellus), has also been found to metabolize buprofezin, suggesting a basis for cross-resistance. mdpi.com
Emerging research also highlights the unexpected role of symbiotic bacteria in conferring resistance. Genomic and transcriptomic analyses have revealed that bacteria, such as Serratia marcescens, acquired by pests from the environment can metabolize buprofezin. nih.govplos.org When buprofezin-susceptible planthoppers are inoculated with these bacteria, they become resistant. nih.govplos.org This discovery opens a new frontier in resistance research, focusing on the pest's microbiome.
Future research will focus on:
Whole-genome sequencing and comparative genomics of resistant and susceptible pest strains to identify novel resistance-conferring mutations and genes.
Functional characterization of candidate resistance genes using techniques like CRISPR-Cas9 gene editing to validate their roles.
Metagenomic studies of the insect gut microbiome to identify more microbial species capable of degrading buprofezin and to understand the mechanisms of horizontal gene transfer that may spread resistance capabilities. nih.gov
Molecular docking and simulation studies to better understand the interaction between buprofezin and its target sites, as well as the enzymatic action of metabolizing enzymes like P450s. researchgate.net
Table 1: Selected Molecular Mechanisms of Buprofezin Resistance in Hemipteran Pests
| Pest Species | Resistance Mechanism | Key Genes/Factors Identified | Reference(s) |
|---|---|---|---|
| Nilaparvata lugens (Brown Planthopper) | Metabolic Resistance (Overexpression of P450s) | CYP6ER1vA, CYP439A1 | nih.gov |
| Nilaparvata lugens (Brown Planthopper) | Symbiont-Mediated Detoxification | Serratia marcescens (Bup_Serratia strain) | nih.govplos.org |
Development of Bioremediation Strategies for Environmental Contamination
The persistence of buprofezin in soil and aquatic environments necessitates the development of effective remediation strategies. nih.gov Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, presents an environmentally sound and cost-effective approach. ijcmas.com
Research has successfully isolated and characterized several bacterial strains with the ability to degrade buprofezin, often utilizing it as a sole source of carbon and energy. nih.gov Strains from genera such as Rhodococcus, Bacillus, Paracoccus, and Pseudomonas have shown significant degradation capabilities. nih.gov For example, Rhodococcus sp. strain RX-3 can completely degrade 60 mg/L of buprofezin within 80 hours under optimal conditions. rroij.comrroij.com Similarly, Rhodococcus qingshengii YL-1 has demonstrated rapid degradation in both liquid cultures and contaminated soil. nih.gov
Molecular studies are beginning to uncover the genetic basis for this degradation. In Rhodococcus qingshengii YL-1, a specific gene cluster, bfzBA3A4A1A2C, has been identified as responsible for the initial stages of buprofezin catabolism. nih.govnih.gov This cluster encodes enzymes for key steps like dihydroxylation and cleavage of the benzene (B151609) ring. nih.govnih.gov
Future research avenues in bioremediation include:
Bio-prospecting: Isolating and identifying novel microorganisms from pesticide-contaminated sites with enhanced buprofezin degradation efficiency.
Metabolic Pathway Elucidation: Using metabolomics and genomics to fully map the degradation pathways in different microbial species.
Genetic Engineering: Modifying promising microbial strains to enhance their degradative capabilities and resilience in diverse environmental conditions.
Process Optimization: Developing practical bioremediation applications, such as bioaugmentation (introducing specific microbes) and biostimulation (adding nutrients to encourage native microbial activity), for treating contaminated soil and water. nih.govnesciences.com
Table 2: Microorganisms with Demonstrated Buprofezin Degradation Capability
| Microorganism | Degradation Condition | Key Findings | Reference(s) |
|---|---|---|---|
| Rhodococcus qingshengii YL-1 | Utilizes buprofezin as sole carbon and energy source | Gene cluster bfzBA3A4A1A2C responsible for upstream catabolic pathway | nih.govnih.gov |
| Rhodococcus sp. RX-3 | Utilizes buprofezin as sole carbon source | Can degrade 60 mg/L of buprofezin completely within 80 hours | rroij.comrroij.com |
| Bacillus sp. BF5 | Utilizes buprofezin as sole carbon and energy source | Isolated from activated sludge of a buprofezin-producing plant | nih.gov |
Refinement of Ecotoxicological Models and Biomarkers for Non-target Effects
While buprofezin is recognized for its selectivity against target pests and relative safety for many beneficial insects, understanding its subtle and chronic effects on non-target organisms is crucial for a comprehensive environmental risk assessment. nichino-europe.compublications.gc.ca Future research is aimed at moving beyond standard acute toxicity tests to develop more refined models and sensitive biomarkers.
Studies have investigated the ecotoxicological effects of buprofezin on various non-target species. In the wolf spider Pirata piratoides, buprofezin was found to reduce the hatching rate of eggs and significantly impair the predation rate of adult females, which could impact their potential for biological control. nih.gov In aquatic ecosystems, buprofezin has shown toxicity to the embryos and larvae of the African catfish (Clarias gariepinus). nih.gov A recent study on Xenopus laevis tadpoles exposed to environmentally relevant concentrations of buprofezin and cadmium revealed impacts on swimming behavior and oxidative stress. nih.gov
This research identified potential biomarkers of exposure and effect, such as increased levels of malondialdehyde and decreased activities of superoxide (B77818) dismutase and glutathione (B108866) S-transferase, indicating oxidative stress. nih.gov The use of multi-omics approaches (transcriptomics and metabolomics) in such studies provides a deeper understanding of the molecular mechanisms of toxicity. nih.gov
Emerging research directions include:
Developing mechanistic ecotoxicological models, such as Dynamic Energy Budget (DEB) models, to predict sublethal and population-level effects from individual-level data. ecotoxmodels.org
Identifying and validating novel biomarkers of exposure and effect using omics technologies across a wider range of terrestrial and aquatic non-target organisms.
Investigating the effects of long-term, low-dose exposure on the behavior, reproduction, and fitness of non-target species.
Assessing the combined toxic effects of buprofezin with other environmental stressors, such as heavy metals and other pesticides, to better reflect realistic environmental scenarios. nih.gov
Table 3: Ecotoxicological Effects and Potential Biomarkers for Buprofezin in Non-Target Organisms
| Organism | Observed Effect(s) | Potential Biomarker(s) | Reference(s) |
|---|---|---|---|
| Pirata piratoides (Wolf Spider) | Reduced egg hatching rate, impaired predation | Predation rate | nih.gov |
| Clarias gariepinus (African Catfish) | Embryonic and larval mortality | LC50 values | nih.gov |
Exploration of Novel Synergistic Combinations and Integrated Pest Management Approaches
Buprofezin's unique mode of action and selectivity make it a valuable component of Integrated Pest Management (IPM) programs. nichino-europe.comcnagrochem.com Future research is focused on enhancing its utility by exploring synergistic combinations with other control agents and further integrating it into sophisticated IPM strategies.
The combination of buprofezin with other insecticides can broaden the spectrum of control, manage different pest life stages simultaneously, and help mitigate the development of resistance. cnagrochem.com For instance, combining buprofezin (an IGR affecting nymphs) with a fast-acting neurotoxic insecticide like deltamethrin (B41696) (which targets adults) provides a comprehensive approach to pest population control. cnagrochem.com Buprofezin is also formulated with compounds such as imidacloprid, beta-cypermethrin, and pymetrozine (B1663596) to enhance efficacy. plantgrowthhormones.com
The integration of buprofezin into IPM programs for crops like rice, citrus, and cotton has been successful in controlling pests such as planthoppers and whiteflies while preserving beneficial arthropods. nichino-europe.comcnagrochem.com Its compatibility with biological control agents is a key advantage. publications.gc.ca
Future research efforts will be directed towards:
High-throughput screening to identify novel synergistic partners for buprofezin, including new chemical insecticides, biopesticides, and botanical extracts.
Evaluating the efficacy and non-target effects of these new combinations under field conditions.
Developing and optimizing crop-specific IPM programs that strategically rotate buprofezin with other modes of action to prolong its effectiveness.
Investigating the sublethal effects of buprofezin on pest behavior and physiology, which could be exploited in "attract-and-kill" or other behavioral manipulation strategies. nih.gov
Table 4: Examples of Synergistic Combinations with Buprofezin
| Combination Agent | Chemical Class | Rationale for Combination | Target Pests | Reference(s) |
|---|---|---|---|---|
| Deltamethrin | Synthetic Pyrethroid | Targets adult insects while buprofezin targets immature stages; resistance management. | Various sucking and chewing pests | cnagrochem.com |
| Imidacloprid | Neonicotinoid | Broader spectrum of control; different modes of action. | Whiteflies, aphids, planthoppers | plantgrowthhormones.comcnagrochem.com |
| Pymetrozine | Pyridine azomethine derivative | Different mode of action (feeding blocker); resistance management. | Aphids, whiteflies | plantgrowthhormones.com |
Innovations in Analytical and Monitoring Technologies
The ability to accurately and rapidly detect buprofezin residues in food and environmental samples is essential for ensuring food safety and monitoring environmental compliance. While conventional methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are reliable, they can be time-consuming and require sophisticated laboratory equipment. tandfonline.comnih.govkoreascience.kr Consequently, there is a strong drive towards developing innovative, rapid, and field-deployable analytical technologies.
Recent advancements have focused on immunoassays, which use the high specificity of antibodies to detect target molecules. Techniques such as indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and colloidal gold immunochromatography assays (GICA) have been developed for the effective detection of buprofezin in samples like tea. nih.govacs.org These methods offer advantages in terms of simplicity, speed, and cost-effectiveness. nih.gov
Other novel approaches include the development of advanced sample preparation techniques like ionic liquid dispersive liquid-liquid microextraction (IL-DLLME) and direct analysis methods such as desorption electrospray ionization (DESI) mass spectrometry, which reduce sample handling and analysis time. nih.gov The development of electrochemical biosensors and other sensor-based technologies also holds promise for real-time, on-site monitoring. nih.govmdpi.com
The future of buprofezin analysis will likely involve:
Development of highly sensitive and specific monoclonal antibodies for use in advanced immunoassays and biosensors. acs.org
Integration of nanomaterials and quantum dots into sensor design to enhance signal amplification and detection limits. nih.gov
Creation of portable, smartphone-based detection platforms that allow for rapid, on-site analysis by non-specialists. nih.gov
Application of high-resolution mass spectrometry for non-targeted screening to identify not only buprofezin but also its metabolites and degradation products in complex matrices. mdpi.com
Table 5: Comparison of Analytical Technologies for Buprofezin Detection
| Technology | Principle | Key Advantages | Key Limitations | Reference(s) |
|---|---|---|---|---|
| HPLC-UV/DAD | Chromatographic separation followed by UV-Vis detection. | Robust, quantitative, well-established. | Moderate sensitivity, requires extensive sample cleanup. | tandfonline.comkoreascience.krresearchgate.net |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry. | High sensitivity and specificity, confirmatory. | Expensive, complex instrumentation, lab-based. | nih.govkoreascience.krresearchgate.net |
| ic-ELISA | Competitive binding between buprofezin and an enzyme-labeled antigen for an antibody. | High throughput, cost-effective, sensitive. | Cross-reactivity issues, indirect detection. | nih.govacs.org |
| GICA | Competitive binding on a nitrocellulose membrane, visualized by colloidal gold nanoparticles. | Rapid (minutes), portable, simple to use. | Primarily qualitative or semi-quantitative. | acs.org |
Q & A
Q. How is the acute toxicity of buprofezin determined in aquatic organisms, and what experimental parameters are critical?
Acute toxicity is typically evaluated using standardized bioassays with model organisms (e.g., Clarias gariepinus embryos/larvae). Key parameters include:
- LC50 determination : Probit analysis calculates lethal concentrations (e.g., 24 h LC50 = 6.725 mg/L for embryos, 5.702 mg/L for larvae) .
- Exposure design : Static bath treatments with concentrations ranging from 0.05–100 mg/L, replicated 5× to ensure statistical power .
- Endpoint measurements : Mortality rates, hatching success, and malformations (e.g., yolk sac edema, body curvature) are quantified using ANOVA and Duncan’s multiple comparison tests (SPSS, p < 0.05) .
Q. What analytical methods are used to detect buprofezin residues in environmental and biological samples?
- GC-MS : Optimized with ethyl acetate extraction and PSA/MWCNTs purification, achieving 88.74–94.87% recovery and LOD of 0.01 mg/kg .
- LC-MS/MS : Validated via QuEChERS, with LOQs of 0.12–4.00 μg/kg and RSD < 10.7% .
- Validation criteria : Follow SANTE guidelines, including matrix effect (<7.4%), calibration linearity (R² > 0.987), and multi-level recovery tests (79.67–98.33%) .
Q. How does buprofezin inhibit insect growth, and what metrics are used to assess its efficacy?
- Mechanism : Disrupts chitin synthesis, leading to incomplete molting and reduced adult weight (e.g., 39.86% reduction at 600 ppm in Spodoptera litura) .
- Efficacy metrics : Abbott’s formula (% control = 100*(X-Y)/X) quantifies treatment effects, validated by dose-response assays and significance thresholds (difference > 3× probable error) .
- Progeny inhibition : Evaluated via static grain tests (e.g., 300 ppm buprofezin reduces Sitophilus oryzae progeny by >50%) .
Advanced Research Questions
Q. What molecular mechanisms underlie microbial degradation of buprofezin, and how are catabolic pathways characterized?
- Gene clusters : Rhodococcus qingshengii YL-1 utilizes bfzBA3A4A1A2C, encoding a Rieske oxygenase system for benzene ring dihydroxylation and cleavage .
- Metabolite profiling : GC-MS/MS identifies intermediates (e.g., 2-BI) and novel metabolites (e.g., formamidomethyl derivatives), with 9 metabolites mapped in degradation pathways .
- Transcriptional regulation : Constitutive expression of bfz genes confirmed via RT-qPCR, enabling strain optimization for bioremediation .
Q. How can contradictory data on buprofezin’s non-target effects be resolved?
- Case example : While buprofezin shows no direct mortality in Sitophilus oryzae , it causes malformations in Clarias gariepinus at >5 mg/L .
- Resolution strategies :
- Species-specific sensitivity : Use phylogenetically diverse models to assess ecological risk.
- Dose thresholds : Define NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) via probit dose-response curves .
- Mechanistic studies : Compare chitin synthesis inhibition in insects vs. endocrine disruption in fish .
Q. What thermodynamic models best predict buprofezin’s solubility in solvents, and how do they inform formulation design?
- Solubility trends : Highest in toluene (0.45 mol/L at 298 K), lowest in water (<0.001 mol/L) .
- Model performance : Modified Apelblat equation yields lowest error (RAD = 1.58%, RMSD = 3.77×10⁻⁴) vs. λh, NRTL, or Wilson models .
- Mixing properties : Negative ΔmixG values (-2.1 to -5.6 kJ/mol) confirm spontaneous dissolution in organic solvents, guiding solvent selection for lab-scale assays .
Q. How can researchers design robust experiments to study buprofezin’s environmental fate?
- Key considerations :
- Persistence assays : Use HPLC/GC-MS to track degradation half-lives in soil/water under aerobic vs. anaerobic conditions .
- Metagenomics : Identify microbial consortia in contaminated sites via 16S rRNA sequencing and functional gene annotation .
- Field validation : Compare lab-derived LC50 values with field monitoring data to assess real-world ecological impacts .
Methodological Guidance
Q. What statistical frameworks are essential for analyzing buprofezin toxicity data?
- Probit analysis : Computes LC50/EC50 with 95% confidence limits (e.g., 3.167–15.017 mg/L for embryos) .
- ANOVA + post hoc tests : Duncan’s or Tukey’s tests identify significant differences (p < 0.05) across concentrations .
- Dose-response modeling : Fit data to log-logistic curves (e.g.,
drcpackage in R) to estimate slope parameters and resistance ratios .
Q. How should researchers formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) questions for buprofezin studies?
Q. What are best practices for reporting buprofezin research in compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?
- Experimental detail : Provide full protocols for replication, including solvent purity (HPLC-grade), instrument settings (GC-MS column: DB-5MS), and statistical software (SPSS v13) .
- Data deposition : Upload raw LC50 curves, metabolite spectra, and gene sequences to repositories like GenBank or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
